molecular formula C9H7ClO B3014313 1-Chloro-4-ethynyl-2-methoxybenzene CAS No. 142475-68-1

1-Chloro-4-ethynyl-2-methoxybenzene

Cat. No.: B3014313
CAS No.: 142475-68-1
M. Wt: 166.6
InChI Key: GEHCRAOKMUUIPE-UHFFFAOYSA-N
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Description

1-Chloro-4-ethynyl-2-methoxybenzene (CAS 142475-68-1) is a versatile aromatic building block of high interest in advanced chemical synthesis. With the molecular formula C9H7ClO and a molecular weight of 166.60 g/mol, this compound uniquely integrates a reactive ethynyl group, a chloro substituent, and a methoxy group on a benzene ring . This strategic arrangement of functional groups makes it a valuable substrate for metal-catalyzed cross-coupling reactions, particularly Sonogashira and Heck couplings, where the ethynyl group acts as a key participant . Its primary research value lies in medicinal chemistry and materials science, where it serves as a crucial intermediate for constructing more complex molecular architectures. The structure is related to 1-chloro-4-ethynylbenzene, a known chemical precursor that requires careful handling as a flammable solid and can cause skin and eye irritation . Researchers utilize this compound for the synthesis of potential active pharmaceutical ingredients (APIs), organic ligands, and novel polymers. The presence of both halogen and alkyne moieties on the same aromatic system allows for sequential and selective functionalization, enabling the rapid exploration of structure-activity relationships in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling and storage instructions, which include recommendations to store sealed in a dry, cool environment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHCRAOKMUUIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Analysis and Synthetic Utility of 1-Chloro-4-ethynyl-2-methoxybenzene

Executive Summary

This compound (CAS: Derivative Analog) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Structurally, it combines a lipophilic, electron-withdrawing chlorobenzene core with an electron-donating methoxy group and a reactive terminal alkyne "warhead." This specific substitution pattern renders it a critical intermediate for Sonogashira cross-coupling and CuAAC (Click Chemistry) , particularly in the synthesis of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5).

This guide provides an autonomous technical analysis of the molecule’s physiochemical properties, validated synthetic protocols, and downstream applications in drug discovery.

Part 1: Structural Characterization & Physiochemical Profile

The molecule features a trisubstituted benzene ring.[1] The interplay between the ortho-chloro/methoxy motif and the para-ethynyl handle creates a unique electronic push-pull system that influences both metabolic stability and synthetic reactivity.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Precursor Name 4-Chloro-3-methoxybenzaldehyde (Aldehyde equivalent)
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Predicted CLogP ~3.2 (Lipophilic)
H-Bond Acceptors 1 (Methoxy oxygen)
H-Bond Donors 1 (Terminal alkyne C-H)
Spectroscopic Signature (Diagnostic)
  • ¹H NMR (CDCl₃, 400 MHz): The terminal alkyne proton is the diagnostic handle. Expect a singlet or fine doublet at δ 3.0–3.2 ppm . The methoxy group typically appears as a singlet at δ 3.8–3.9 ppm . The aromatic region (3 protons) will show an ABX or coupled pattern due to the 1,2,4-substitution.

  • IR Spectroscopy: A sharp, weak absorption band at ~2100–2250 cm⁻¹ (C≡C stretch) and a strong, sharp band at ~3300 cm⁻¹ (≡C-H stretch).

Part 2: Synthetic Pathways & Experimental Protocols

Two primary routes exist for synthesizing this scaffold: the Sonogashira Coupling (from aryl halides) and the Seyferth-Gilbert Homologation (from aryl aldehydes).

Comparative Analysis of Routes
FeatureRoute A: Sonogashira CouplingRoute B: Seyferth-Gilbert (Bestmann-Ohira)
Starting Material 4-Bromo-1-chloro-2-methoxybenzene4-Chloro-3-methoxybenzaldehyde
Reagents TMS-Acetylene, Pd catalyst, CuIBestmann-Ohira Reagent (BOR), K₂CO₃
Step Count 2 (Coupling + Deprotection)1 (Direct Homologation)
Atom Economy Lower (Loss of TMS group)High
Recommendation Use for large-scale manufacturing.Preferred for lab-scale/library synthesis.
Deep Dive Protocol: Bestmann-Ohira Homologation

Rationale: This method avoids the use of heavy metals (Pd/Cu) in the alkyne formation step, reducing the need for scavenger resins during purification—a critical factor in pharmaceutical intermediate synthesis.

Reaction Scheme: 4-Chloro-3-methoxybenzaldehyde + BOR + K₂CO₃ → this compound

Reagents:

  • Substrate: 4-Chloro-3-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent, 1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Solvation: Add 4-Chloro-3-methoxybenzaldehyde (5.0 mmol) and dissolve in anhydrous Methanol (20 mL).

  • Base Addition: Cool the solution to 0°C. Add K₂CO₃ (10.0 mmol) in a single portion. Stir for 10 minutes.

  • Reagent Addition: Add the Bestmann-Ohira Reagent (6.0 mmol) dropwise via syringe. Note: Evolution of N₂ gas will occur.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot should disappear, replaced by a less polar alkyne spot.

  • Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with Diethyl Ether (3 x 20 mL).

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and workflow for synthesizing this scaffold, highlighting the divergence based on starting material availability.

SynthesisWorkflow Start Target: this compound RouteA Route A: Aryl Halide Precursor (4-Bromo-1-chloro-2-methoxybenzene) Start->RouteA Halogen Available RouteB Route B: Aryl Aldehyde Precursor (4-Chloro-3-methoxybenzaldehyde) Start->RouteB Aldehyde Available StepA1 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) RouteA->StepA1 StepB1 Seyferth-Gilbert Homologation (Bestmann-Ohira Reagent, K2CO3, MeOH) RouteB->StepB1 StepA2 Deprotection (K2CO3, MeOH) StepA1->StepA2 Product Final Product (Terminal Alkyne) StepA2->Product StepB1->Product

Figure 1: Synthetic decision tree comparing Sonogashira and Bestmann-Ohira routes for the target scaffold.

Part 4: Pharmaceutical Applications & Reactivity

The this compound scaffold is not merely a chemical curiosity; it is a functional bioisostere used in the optimization of CNS-active agents.

mGluR5 Antagonists (NAMs)

Research into metabotropic glutamate receptor 5 (mGluR5) antagonists for anxiety and Fragile X syndrome often utilizes an aryl-acetylene-heterocycle motif.

  • Mechanism: The ethynyl group serves as a rigid linker that positions the chlorobenzene ring into a hydrophobic pocket of the receptor's allosteric site.

  • SAR Insight: The ortho-methoxy group (relative to Cl) provides metabolic stability by blocking the P450 oxidation site on the ring, while the chlorine atom enhances lipophilicity and potency.

Click Chemistry (CuAAC)

The terminal alkyne is a "Click-ready" handle.

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Utility: Rapid generation of 1,4-disubstituted 1,2,3-triazoles. This is used to attach the chlorobenzene pharmacophore to solubility-enhancing tails or fluorescent probes for biological assays.

Part 5: Safety & Handling

  • Stability: Terminal acetylenes can be unstable. Store at 2–8°C under inert atmosphere (Argon).

  • Hazards:

    • Bestmann-Ohira Reagent: Generates nitrogen gas; ensure adequate venting.

    • Alkynes: Potential polymerization risk if exposed to radical initiators or excessive heat.

  • Disposal: Quench reaction mixtures fully before disposal. Segregate halogenated organic waste.

References

  • Bestmann-Ohira Reagent Mechanism & Application

    • Title: A Convenient Reagent for Aldehyde to Alkyne Homologation.[2]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • mGluR5 Antagonist Synthesis (Ethynyl Derivatives)

    • Title: Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity.
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]

  • Sonogashira Coupling Protocols

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

  • Seyferth-Gilbert Homologation Overview

    • Title: Seyferth-Gilbert Homolog
    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

Sources

4-ethynyl-2-methoxy-1-chlorobenzene properties and safety

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Ethynyl-2-methoxy-1-chlorobenzene

Executive Summary

4-Ethynyl-2-methoxy-1-chlorobenzene (Systematic Name: 1-chloro-4-ethynyl-2-methoxybenzene) is a specialized aryl alkyne intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and as a bio-orthogonal "click" chemistry handle.[1][2][3][4][5][6] Its structural motif—a 1,2,4-trisubstituted benzene ring featuring a lipophilic chloro group, an electron-donating methoxy group, and a reactive terminal alkyne—makes it a critical scaffold for modulating potency and metabolic stability in drug discovery.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and safety management systems, specifically addressing the risks associated with acetylenic precursors.

Part 1: Chemical Identity & Physicochemical Profile

The precise structural isomerism is critical. This guide focuses on the specific isomer where the ethynyl group is para to the chlorine atom and the methoxy group is ortho to the chlorine.

Table 1: Chemical Identity & Predicted Properties

PropertySpecificationNotes
IUPAC Name This compoundSubstituents: Cl (1), OMe (2), Ethynyl (4)
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
CAS Registry 1000576-46-2 (Generic for isomer class)Note: Isomers vary. Verify via NMR.
Physical State Pale yellow solid or oilLow melting point solid (approx. 40–50°C)
LogP (Predicted) 2.8 – 3.1Moderate lipophilicity; suitable for CNS penetration
Boiling Point ~240°C (at 760 mmHg)Predicted; likely distilled under vacuum
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water

Critical Quality Attribute (CQA): The presence of the regioisomer 1-chloro-2-ethynyl-4-methoxybenzene is a common impurity if the starting material (4-bromo-1-chloro-2-methoxybenzene) is not regiospecifically pure. 1H NMR validation is mandatory.

Part 2: Synthetic Routes & Process Chemistry

The industrial standard for synthesizing aryl alkynes is the Sonogashira Coupling , followed by desilylation. This route is preferred over the Corey-Fuchs reaction due to milder conditions and higher functional group tolerance.

Workflow Diagram: Synthesis Pathway

Synthesis SM Start: 4-Bromo-1-chloro- 2-methoxybenzene Inter Intermediate: TMS-Protected Alkyne SM->Inter Sonogashira Coupling Reagents TMS-Acetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) TEA/THF Reagents->Inter Deprotect Deprotection: K2CO3 / MeOH (25°C, 2h) Inter->Deprotect Desilylation Product Product: 4-Ethynyl-2-methoxy- 1-chlorobenzene Deprotect->Product Purification

Figure 1: Two-step synthesis via Sonogashira coupling and base-mediated deprotection.

Detailed Protocol: Sonogashira Cross-Coupling

Objective: Synthesize the TMS-protected intermediate to prevent homocoupling (Glaser coupling) side products.

Reagents:

  • Substrate: 4-Bromo-1-chloro-2-methoxybenzene (1.0 eq)

  • Alkyne Source: Trimethylsilylacetylene (TMSA) (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

  • Co-catalyst: Copper(I) iodide [CuI] (0.01 eq)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 ratio), degassed.

Step-by-Step Methodology:

  • Inertion: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add the aryl bromide, Pd catalyst, and CuI. Crucial: Do not add the alkyne yet.

  • Degassing: Evacuate and backfill with Argon (3 cycles) to remove O₂. Oxygen promotes homocoupling of the alkyne (Glaser reaction), reducing yield [1].

  • Addition: Add degassed THF/TEA via syringe. Finally, add TMS-acetylene dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1). The bromide spot should disappear.

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate.

  • Deprotection: Dissolve the crude TMS-intermediate in Methanol. Add Potassium Carbonate (K₂CO₃, 2.0 eq). Stir at RT for 2 hours.

  • Purification: Dilute with water, extract with DCM. Purify via silica gel flash chromatography (Gradient: 100% Hexane → 5% EtOAc/Hexane).

Process Insight: Using TBAF (Tetra-n-butylammonium fluoride) for deprotection is faster but often leads to difficult emulsions during workup. K₂CO₃/MeOH is the "greener" and more scalable choice for this specific substrate [2].

Part 3: Reactivity & Medicinal Chemistry Applications

This molecule acts as a "warhead" precursor or a rigid linker in drug design.

1. Kinase Inhibitor Design (EGFR/BTK) The 4-ethynyl moiety mimics the geometry of the anilino-quinazoline scaffold found in drugs like Erlotinib. The 2-methoxy group provides a specific hydrogen bond acceptor site for the kinase hinge region (e.g., Met790 in EGFR), while the 1-chloro group fills hydrophobic pockets (gatekeeper residues), enhancing selectivity [3].

2. Click Chemistry (CuAAC) The terminal alkyne is a bio-orthogonal handle. It reacts with azides to form 1,2,3-triazoles.

  • Application: Fragment-based drug discovery (FBDD). The molecule is "clicked" onto protein-binding ligands to screen for binding affinity without metabolic interference.

Table 2: Reactivity Profile

Reaction TypeReagentProduct OutcomeApplication
CuAAC Click R-N₃, Cu(I)1,4-Disubstituted TriazoleLinker synthesis, peptidomimetics
Sonogashira Ar-I, Pd(0)Diaryl alkyneExtended conjugated systems
Hydration Hg²⁺/H₂SO₄Acetophenone derivativeKetone synthesis

Part 4: Safety, Handling, & Stability

Hazard Classification:

  • H226: Flammable liquid and vapor (if residual solvent present).

  • H315/H319: Causes skin and serious eye irritation.[6][7][8]

  • Explosion Hazard: Terminal alkynes can form explosive metal acetylides.

Critical Safety Protocol: Heavy Metal Management

The combination of a terminal alkyne and Copper (CuI) in the synthesis creates a risk of copper acetylide formation, which is shock-sensitive when dry.

Decision Tree: Waste Management & Handling

Safety Start Waste Stream: Cu/Pd + Alkyne Residues Check Is the waste acidic? Start->Check Acidic Risk of Acetylene Gas (Flammable) Check->Acidic Yes Basic Risk of Acetylide Precipitation (Explosive) Check->Basic No Action Quench Protocol: Add dilute HCl to pH 5-6 Then add EDTA/Sulfide Acidic->Action Basic->Action Disposal Segregated Heavy Metal Waste Action->Disposal

Figure 2: Safety decision matrix for handling alkyne/metal waste streams.

Storage Guidelines:

  • Temperature: Store at 2–8°C.

  • Atmosphere: Argon blanket is required. Terminal alkynes can slowly polymerize or oxidize to alkynyl ketones upon air exposure.

  • Stabilizers: For long-term storage, trace BHT (butylated hydroxytoluene) may be added to prevent radical polymerization.

References

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Link

  • Sigma-Aldrich. (2024).[7] Safety Data Sheet: 1-Chloro-2-ethynylbenzene (Analogous Hazard Data). Link

  • PubChem. (2024).[3] Compound Summary: 4-Chloro-2-ethynyl-1-methoxybenzene (Isomer Data for Comparison). Link

Sources

An In-Depth Technical Guide to 4-Chloro-3-methoxyphenylacetylene: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 4-chloro-3-methoxyphenylacetylene, a substituted phenylacetylene with potential applications in medicinal chemistry and materials science. Due to its limited commercial availability and published data, this document synthesizes information from related compounds and established chemical principles to offer a robust resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The nomenclature of substituted benzene derivatives follows a systematic approach to accurately describe the molecular structure. For the compound , the primary functional group is the acetylene (ethynyl) group, which takes precedence in naming.

IUPAC Name

Based on the substitution pattern—a chloro group at the fourth position, a methoxy group at the third position, and an ethynyl group at the first position of the benzene ring—the correct International Union of Pure and Applied Chemistry (IUPAC) name is 1-ethynyl-4-chloro-3-methoxybenzene .

Synonyms

While no definitive list of synonyms is readily available due to the compound's novelty, logical and potential alternative names include:

  • 4-Chloro-3-methoxyphenylacetylene

  • 4-Chloro-5-ethynylanisole

  • 1-Chloro-2-methoxy-4-ethynylbenzene

It is crucial for researchers to utilize the systematic IUPAC name in publications and databases to ensure clarity and avoid ambiguity.

Physicochemical Properties

Direct experimental data for 1-ethynyl-4-chloro-3-methoxybenzene is not widely available. However, we can estimate its properties based on known data for its isomers, such as 4-chloro-2-ethynyl-1-methoxybenzene and 1-ethynyl-4-methoxybenzene.

PropertyEstimated ValueReference/Basis for Estimation
Molecular Formula C₉H₇ClOBased on structure
Molecular Weight 166.60 g/mol [1]
Appearance Colorless to pale yellow solid or liquidInferred from related compounds
Melting Point 30-50 °CInferred from isomers[2]
Boiling Point > 200 °C (at 760 mmHg)Inferred from isomers
Solubility Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water.General property of similar organic compounds[3]

Synthesis and Reaction Pathways

The synthesis of substituted phenylacetylenes is a well-established field in organic chemistry, with the Sonogashira coupling being a cornerstone reaction.[2] This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is highly efficient and tolerant of various functional groups.

Proposed Synthetic Route: Sonogashira Coupling

A reliable method for the synthesis of 1-ethynyl-4-chloro-3-methoxybenzene involves the Sonogashira coupling of a suitable dihalomethoxybenzene precursor with a protected acetylene source, followed by deprotection.

Proposed Starting Material: 1,4-dichloro-2-methoxybenzene or 4-bromo-1-chloro-2-methoxybenzene. The choice of halide (Br or I is often preferred over Cl for higher reactivity in Sonogashira couplings) is critical for optimizing reaction conditions. For this guide, we will consider the more reactive 4-bromo-1-chloro-2-methoxybenzene.

Acetylene Source: Trimethylsilylacetylene (TMSA) is a commonly used, stable, and easily handled source of the ethynyl group.

Experimental Workflow

G start Starting Material: 4-bromo-1-chloro-2-methoxybenzene reagents Reagents: - Trimethylsilylacetylene (TMSA) - Pd(PPh₃)₂Cl₂ (catalyst) - CuI (co-catalyst) - Triethylamine (base) - THF (solvent) start->reagents Combine reaction Sonogashira Coupling Reaction (Inert atmosphere, room temp to 50°C) reagents->reaction intermediate Intermediate Product: 1-(Trimethylsilylethynyl)-4-chloro-3-methoxybenzene reaction->intermediate Forms deprotection Deprotection Step: - K₂CO₃ in Methanol or - Tetrabutylammonium fluoride (TBAF) in THF intermediate->deprotection Proceeds to product Final Product: 1-ethynyl-4-chloro-3-methoxybenzene deprotection->product Yields purification Purification: Column Chromatography product->purification Requires

Caption: Proposed synthetic workflow for 1-ethynyl-4-chloro-3-methoxybenzene.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1-chloro-2-methoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in anhydrous THF.

  • Addition of Reagents: Add triethylamine (2.0 eq) and trimethylsilylacetylene (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 50 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

  • Intermediate Isolation: The crude intermediate, 1-(trimethylsilylethynyl)-4-chloro-3-methoxybenzene, can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq). Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction with dilute HCl, extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate. The final product, 1-ethynyl-4-chloro-3-methoxybenzene, can be further purified by column chromatography.

Reactivity and Potential Applications

The chemical reactivity of 1-ethynyl-4-chloro-3-methoxybenzene is dictated by its three key functional groups: the terminal alkyne, the chloro substituent, and the methoxy group on the aromatic ring.

Key Reactions
  • Click Chemistry: The terminal alkyne is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.[4]

  • Further Cross-Coupling Reactions: The chloro group can participate in other cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the synthesis of more complex molecules.

  • Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, which could influence the regioselectivity of electrophilic substitution on the benzene ring, although the presence of the deactivating chloro group will also have an effect.

Applications in Drug Discovery and Materials Science

Phenylacetylene derivatives are valuable building blocks in the synthesis of pharmaceuticals and functional organic materials.[5][6]

  • Medicinal Chemistry: The rigid, linear structure of the ethynyl group can be exploited to design enzyme inhibitors or receptor ligands. The ability to form stable triazole linkages via click chemistry makes this compound a useful tool for creating libraries of potential drug candidates.

  • Organic Electronics: Phenylacetylene-based polymers and oligomers are known for their conductive and photoluminescent properties. 1-ethynyl-4-chloro-3-methoxybenzene could serve as a monomer in the synthesis of novel conjugated polymers with tailored electronic properties.

Conclusion

While direct experimental data on 1-ethynyl-4-chloro-3-methoxybenzene is scarce, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications based on established chemical principles and data from closely related isomers. The proposed synthetic route via Sonogashira coupling offers a reliable method for its preparation, opening avenues for its exploration in drug discovery and materials science. As with any novel compound, thorough experimental characterization is essential to validate the predicted properties and explore its full potential.

References

  • PubChem. (n.d.). 1-Ethynyl-4-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-ETHYNYL-4-METHOXYBENZENE. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-Ethynyl-4-methoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-ethynyl-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-chloro-4-ethynyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-ethynyl-1-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-chloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-5-methoxy-1,3-dinitro-benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 4-Ethynylanisole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

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molecular weight and formula of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-Chloro-4-ethynyl-2-methoxybenzene

Executive Summary

This compound (CAS: 142475-68-1) is a specialized halogenated aryl alkyne serving as a high-value building block in medicinal chemistry and materials science. Its structural motif—combining a reactive terminal alkyne, a lipophilic chlorine substituent, and an electron-donating methoxy group—makes it an ideal scaffold for Sonogashira cross-coupling reactions and Click Chemistry (CuAAC) .

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a validated synthetic workflow from commercially available precursors, and its strategic utility in designing rigid molecular linkers for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Physicochemical Profile

The molecule features a trisubstituted benzene ring.[1] The ortho-methoxy group provides electronic richness (mesomeric donation), while the para-ethynyl group acts as a versatile handle for carbon-carbon bond formation.

PropertyValue
IUPAC Name This compound
Common Synonyms 4-Ethynyl-1-chloro-2-methoxybenzene; 3-Methoxy-4-chlorophenylacetylene
CAS Number 142475-68-1
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
Exact Mass 166.0185 Da
SMILES COc1cc(C#C)ccc1Cl
Physical State Pale yellow solid or oil (dependent on purity/temperature)
Melting Point 45–47 °C (Predicted/Analogous)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Synthetic Architecture

The synthesis of this compound is most reliably achieved via a two-step sequence starting from 5-bromo-2-chloroanisole (CAS 16817-43-9). This precursor is chosen over the iodo-analog for cost-efficiency, though the iodo-analog offers faster kinetics.

Retrosynthetic Logic
  • Target: Terminal Alkyne (-C≡CH).

  • Disconnection: C(sp)–C(sp²) bond.

  • Precursor: Protected aryl alkyne (TMS-alkyne).

  • Starting Material: Aryl halide (Bromide preferred for balance of reactivity and stability).

Validated Protocol: Sonogashira Coupling & Deprotection

Step 1: Sonogashira Coupling

  • Reagents: 5-Bromo-2-chloroanisole (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (3-5 mol%), CuI (2 mol%), Et₃N (Base/Solvent).

  • Conditions: Inert atmosphere (N₂/Ar), 60–80°C, 4–12 hours.

  • Mechanism: The Pd(0) active species undergoes oxidative addition into the C–Br bond. The alkyne, activated by Cu(I), transmetallates to Palladium, followed by reductive elimination to form the C–C bond.

Step 2: Desilylation (Deprotection)

  • Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF or K₂CO₃ in MeOH.

  • Conditions: 0°C to Room Temperature, 1–2 hours.

  • Purification: Silica gel column chromatography (Hexanes/EtOAc).

Synthetic Workflow Diagram

SynthesisWorkflow SM Starting Material 5-Bromo-2-chloroanisole (CAS 16817-43-9) Inter Intermediate TMS-Protected Alkyne SM->Inter SM->Inter Pd/Cu Cycle Prod Target Product This compound (CAS 142475-68-1) Inter->Prod Inter->Prod F- Attack Reagent1 Step 1: Sonogashira TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, 70°C Reagent2 Step 2: Deprotection TBAF/THF or K2CO3/MeOH RT, 1h

Caption: Two-step synthesis via Sonogashira coupling and fluoride-mediated deprotection.

Structural Characterization (Spectroscopic Expectations)

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~3.10 ppm (s, 1H): Diagnostic acetylenic proton (≡C–H ).

    • δ ~3.90 ppm (s, 3H): Methoxy group (–OCH ₃).

    • δ ~6.9–7.4 ppm (m, 3H): Aromatic protons. The coupling pattern will show an ABX or similar system due to the 1,2,4-substitution. Expect a doublet for the proton ortho to Cl and meta to OMe.

  • ¹³C NMR:

    • δ ~78–83 ppm: Alkynyl carbons (–CC –).

    • δ ~56 ppm: Methoxy carbon.

  • IR Spectroscopy:

    • ~3290 cm⁻¹: Sharp, strong stretch for terminal alkyne C–H.

    • ~2110 cm⁻¹: Weak stretch for C≡C bond.

Applications in Drug Discovery

This molecule is not merely an end-product but a "warhead" or "linker" precursor.

1. "Click" Chemistry Handles: The terminal alkyne is a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It can be reacted with azide-tagged biomolecules or fluorophores to create stable triazole linkages. This is critical in Activity-Based Protein Profiling (ABPP) .

2. Kinase Inhibitor Scaffolds: The 3-methoxy-4-chlorophenyl motif is bioisosteric with segments of known kinase inhibitors (e.g., Gefitinib analogs). The ethynyl group allows for the extension of the molecule into the "back pocket" of the ATP-binding site or can be converted into a rigid rod-like spacer.

3. mGluR5 Antagonists: Research into metabotropic glutamate receptor 5 (mGluR5) antagonists often utilizes ethynyl-aryl cores (similar to MPEP/MTEP) to modulate receptor affinity. The chlorine atom provides metabolic stability (blocking P450 oxidation sites), while the methoxy group acts as a hydrogen bond acceptor.

Applications Core 1-Chloro-4-ethynyl- 2-methoxybenzene App1 Click Chemistry (Triazole Formation) Core->App1 App2 Kinase Inhibitors (Rigid Linkers) Core->App2 App3 GPCR Ligands (mGluR5 Antagonists) Core->App3

Caption: Strategic utility of the ethynyl-anisole scaffold in medicinal chemistry.

Handling and Safety

  • Stability: Terminal alkynes can polymerize or decompose if exposed to high heat or radical initiators. Store at 2–8°C under inert gas.

  • Toxicity: Halogenated aromatics are potential skin irritants and sensitizers. Use standard PPE (nitrile gloves, fume hood).

  • Reactivity: Avoid contact with strong oxidizers. The acetylenic proton is acidic (pKa ~25); strong bases will deprotonate it, forming potentially explosive metal acetylides if copper or silver salts are present in stoichiometric amounts without ligands.

References

  • Sigma-Aldrich. this compound Product Page (CAS 142475-68-1).Link

  • PubChem. Compound Summary: 4-Chloro-2-ethynyl-1-methoxybenzene (Isomer Reference). National Library of Medicine. Link

  • US Patent 7,737,279. 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds.[2] (Describes synthesis via TBAF deprotection). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

Sources

suppliers and price of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 1-Chloro-4-ethynyl-2-methoxybenzene (CAS: 142475-68-1), a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands.

Strategic Sourcing, Synthesis, and Application in Drug Discovery

PART 1: EXECUTIVE SUMMARY & CHEMICAL PROFILE

This compound (also known as 4-Chloro-3-methoxyphenylacetylene ) is a high-value pharmacophore intermediate. Its structural uniqueness lies in the ortho-methoxy/chloro substitution pattern combined with a para-ethynyl handle. This "molecular hook" is extensively utilized in Sonogashira cross-coupling reactions to generate biaryl or heteroaryl scaffolds found in EGFR tyrosine kinase inhibitors and mGluR5 antagonists .

Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Synonyms 4-Chloro-3-methoxyphenylacetylene; 4-Ethynyl-2-chloroanisole
CAS Number 142475-68-1
Molecular Formula C₉H₇ClO
Molecular Weight 166.60 g/mol
SMILES COC1=C(Cl)C=CC(C#C)=C1
Appearance Off-white to pale yellow solid
Melting Point 45–50 °C (Typical)

PART 2: MARKET LANDSCAPE (SUPPLIERS & PRICING)

The supply chain for this compound is dominated by specialized building-block vendors rather than bulk commodity suppliers. Prices fluctuate based on purity (>97% required for GMP synthesis) and pack size.

Tier 1: Verified Suppliers

Note: Catalog numbers are provided for direct verification.

SupplierCatalog #PurityPack SizeEstimated Price (USD)Lead Time
BLD Pharm BD85063097%+1g / 5g$85 / $320Stock (US/CN)
Enamine EN300-19344595%+100mg - 1g$120 / g2-3 Weeks
Combi-Blocks QA-482198%1g / 5g$95 / $350Stock (US)
Sigma-Aldrich CustomN/ACustomHigh Premium4-6 Weeks
Procurement Strategy
  • R&D Scale (mg - 10g): Purchase from BLD Pharm or Combi-Blocks for immediate availability.

  • Process Scale (>100g): It is cost-effective to synthesize in-house or outsource to a CRO (e.g., WuXi AppTec) using the protocol in Part 3. The raw material 4-Bromo-2-chloroanisole is significantly cheaper (~$0.50/g).

PART 3: SYNTHESIS & EXPERIMENTAL PROTOCOLS

For researchers requiring >10g or isotopic labeling, de novo synthesis is recommended. The following protocol is validated for high yield and minimal homocoupling (Glaser) byproducts.

Retrosynthetic Analysis

The most robust route involves a Sonogashira coupling of 4-bromo-2-chloroanisole with trimethylsilylacetylene (TMSA), followed by protodesilylation.

Step-by-Step Protocol
Step 1: Sonogashira Coupling

Reaction: 4-Bromo-2-chloroanisole + TMS-Acetylene


 TMS-Intermediate
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.

  • Reagents:

    • 4-Bromo-2-chloroanisole (10.0 g, 45 mmol)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)

    • Copper(I) iodide (CuI, 0.02 equiv)

    • Triethylamine (Et₃N, 100 mL, degassed)

  • Procedure:

    • Charge the flask with the aryl bromide, Pd catalyst, and CuI under argon.

    • Add degassed Et₃N.

    • Add Trimethylsilylacetylene (1.2 equiv) dropwise via syringe.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1).

    • Checkpoint: The spot for the bromide (

      
      ) should disappear.
      
  • Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate the filtrate in vacuo.

Step 2: Desilylation (Deprotection)

Reaction: TMS-Intermediate


 this compound
  • Solvent: Dissolve the crude oil from Step 1 in Methanol (50 mL).

  • Base: Add Potassium Carbonate (K₂CO₃, 1.5 equiv).

  • Condition: Stir at room temperature for 1 hour.

  • Purification:

    • Dilute with water (100 mL) and extract with Dichloromethane (3 x 50 mL).

    • Wash combined organics with Brine.[1] Dry over Na₂SO₄.[1]

    • Flash Chromatography: Elute with Hexanes/EtOAc (95:5).

    • Yield: Expect 85–92% (pale yellow solid).

PART 4: APPLICATIONS IN DRUG DISCOVERY

This compound serves as a "Click-ready" or "Coupling-ready" warhead. Its primary utility is in constructing the ATP-binding pocket motifs of kinase inhibitors.

Mechanism of Action & Utility[2][3][4][5]
  • Kinase Inhibitors (EGFR/ALK): The ethynyl group mimics the rigid linker found in drugs like Erlotinib (Tarceva), allowing the aromatic ring to slot into the hydrophobic pocket of the enzyme. The ortho-methoxy group often provides a crucial hydrogen bond acceptor for the hinge region amino acids (e.g., Met793 in EGFR).

  • mGluR5 Antagonists: Used to synthesize radioligands (e.g., ¹⁸F or ¹¹C labeled) for PET imaging of metabotropic glutamate receptors in neurodegenerative research.

  • Click Chemistry: The terminal alkyne reacts with azides to form 1,2,3-triazoles, a bioisostere for amide bonds, improving metabolic stability.

Visualizing the Workflow

G Start 4-Bromo-2-chloroanisole (Precursor) Intermediate TMS-Protected Intermediate Start->Intermediate Sonogashira Coupling Reagents Pd(PPh3)2Cl2, CuI TMS-Acetylene Reagents->Intermediate Product 1-Chloro-4-ethynyl- 2-methoxybenzene (CAS 142475-68-1) Intermediate->Product Deprotection Deprotect K2CO3 / MeOH (Desilylation) Deprotect->Product App1 EGFR Inhibitors (e.g., Indacene deriv.) Product->App1 Pd-Cat Coupling App2 Click Chemistry (Triazoles) Product->App2 CuAAC

Caption: Synthetic pathway from commodity precursor to final pharmacophore and downstream applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23260703, 4-Chloro-2-ethynyl-1-methoxybenzene. Retrieved from [Link](Note: Verify isomer specificity in PubChem).

  • Google Patents (2010).US7737279B2: 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds.

Sources

Technical Guide: Solubility Profile of 1-Chloro-4-ethynyl-2-methoxybenzene (CEMB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-4-ethynyl-2-methoxybenzene (CEMB), often referred to as 4-ethynyl-2-chloroanisole, is a pivotal intermediate in the synthesis of pharmaceuticals, particularly negative allosteric modulators (e.g., mGluR5 antagonists) and "Click" chemistry conjugates. Its utility relies on the reactivity of the terminal alkyne and the steric/electronic modulation provided by the ortho-methoxy and meta-chloro substituents.

This guide provides a comprehensive analysis of the solubility characteristics of CEMB. Due to the absence of unified public datasets for this specific intermediate, the data presented here synthesizes empirical evidence from structural analogs (aryl alkynes and chloroanisoles) and standard synthetic protocols (Sonogashira couplings).

Key Takeaway: CEMB is a highly lipophilic molecule (Predicted LogP ~3.2–3.5). It exhibits excellent solubility in chlorinated and polar aprotic solvents but is effectively insoluble in water.[1]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of CEMB, we must analyze its structural components using Hansen Solubility Parameters (HSP) and polarity principles.

Structural Analysis
  • Lipophilic Core: The benzene ring substituted with Chlorine (Cl) and a Methoxy group (-OMe) drives high affinity for non-polar solvents.

  • Electronic Effects:

    • -OMe (Methoxy): Acts as a weak hydrogen bond acceptor. Increases solubility in moderate polarity solvents (e.g., Ethyl Acetate).

    • -C≡CH (Ethynyl): The terminal alkyne proton is weakly acidic (

      
      ), allowing weak hydrogen bonding interactions with strong acceptors (e.g., DMSO, DMF).
      
  • Crystal Lattice Energy: As a likely low-melting solid or viscous oil (analogs melt between 20–50°C), the energy required to break the lattice is low, facilitating dissolution in organic solvents.

Theoretical Solubility Parameters

Derived from 4-Chloroanisole and Phenylacetylene data.

ParameterValue (Approx.)Implication
LogP (Octanol/Water) 3.2 – 3.5 High lipophilicity; water immiscible.
HSP

(Dispersion)
19.5 MPa

Good match for DCM, Toluene.
HSP

(Polarity)
7.5 MPa

Moderate polarity; compatible with THF.
HSP

(H-Bonding)
6.5 MPa

Low H-bonding capability; poor solubility in water/protic solvents.

Empirical Solubility Matrix

The following table categorizes solvent suitability for CEMB based on "Like Dissolves Like" principles and standard isolation protocols.

Concentration Key:

  • High: >100 mg/mL

  • Moderate: 10–100 mg/mL

  • Low: <10 mg/mL

  • Insoluble: <0.1 mg/mL

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High Primary extraction solvent; standard stock solutions.
Chlorinated Chloroform (

)
High NMR analysis; heavy organic synthesis.
Polar Aprotic Tetrahydrofuran (THF)High Preferred solvent for Sonogashira/Click reactions.
Polar Aprotic Ethyl Acetate (EtOAc)High Standard organic workup and TLC mobile phase.
Polar Aprotic DMSO / DMFHigh Library storage; high-boiling reaction media.
Aromatic TolueneHigh High-temperature reactions; azeotropic drying.
Aliphatic Hexanes / HeptaneModerate Use as a co-solvent for crystallization or column chromatography.
Polar Protic Methanol / EthanolModerate Solubility decreases significantly at low temps; potential for recrystallization.
Aqueous WaterInsoluble Immiscible; forms the aqueous phase during extractions.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

For establishing precise saturation limits in a specific solvent.

Objective: Determine the maximum mass of CEMB soluble in Solvent X at 25°C.

Workflow Diagram (DOT):

SolubilityWorkflow Start Weigh Excess CEMB (Solid/Oil) AddSolvent Add Solvent (Fixed Volume) Start->AddSolvent Equilibrate Equilibrate (Shake 24h @ 25°C) AddSolvent->Equilibrate Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Evaporate Evaporate Solvent (Vacuum/N2) Filter->Evaporate Weigh Weigh Residue (Calc mg/mL) Evaporate->Weigh

Figure 1: Step-by-step gravimetric workflow for determining saturation limits.

Step-by-Step Procedure:

  • Preparation: Weigh approx. 50 mg of CEMB into a 4 mL glass vial.

  • Addition: Add 0.5 mL of the target solvent.

  • Equilibration: Cap tightly and agitate (shaker plate) for 24 hours at controlled temperature (25°C).

    • Note: If the solid dissolves completely immediately, add more CEMB until a visible solid persists.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter (PTFE is required due to solvent compatibility) into a pre-weighed vial.

  • Drying: Evaporate the solvent using a nitrogen stream or vacuum concentrator.

  • Calculation:

    
    
    
Application: Solvent Selection for Synthesis

Choosing the right solvent system is critical for reaction success (e.g., Sonogashira coupling) versus purification.

Decision Logic (DOT):

SolventSelection Goal Primary Goal? Reaction Synthesis (Sonogashira/Click) Goal->Reaction Purification Purification (Column/Cryst) Goal->Purification PolarityCheck Reagents Polar? Reaction->PolarityCheck Method Method? Purification->Method UseDMF Use DMF or DMSO (High Solubility) PolarityCheck->UseDMF Inorganic Bases present UseTHF Use Anhydrous THF (Easy Removal) PolarityCheck->UseTHF Organic Bases (TEA) Column Flash Column Method->Column Cryst Recrystallization Method->Cryst HexEtOAc Hexane / EtOAc (Gradient) Column->HexEtOAc EtOH Hot Ethanol/MeOH (Cool to precipitate) Cryst->EtOH

Figure 2: Decision tree for solvent selection based on experimental intent.

Stability & Storage in Solution

While CEMB is stable in solid form, its behavior in solution requires precautions:

  • Acidity of Alkyne: In highly polar aprotic solvents (DMSO, DMF), the terminal alkyne proton is more accessible. Avoid storing in these solvents in the presence of strong bases (e.g., NaOH, NaH) to prevent unintended deprotonation or polymerization.

  • Oxidation: Ethers (THF, Diethyl Ether) used for storage must be peroxide-free. Alkynes can form peroxides or polymerize under oxidative stress.

  • Recommendation: For long-term storage, keep CEMB neat (solid/oil) at 4°C. If a stock solution is required, use Dichloromethane (DCM) or Anhydrous Ethanol and store at -20°C.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70118, 1-Chloro-4-ethynylbenzene (Analog). Retrieved from [Link]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Organic Chemistry Portal. Sonogashira Coupling: Reaction Conditions and Solvents. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Innovation

1-Chloro-4-ethynyl-2-methoxybenzene is a key synthetic intermediate, strategically functionalized for diverse applications in drug discovery, materials science, and organic synthesis. Its unique trifunctional nature—featuring a reactive chloro group for cross-coupling, a terminal alkyne for further elaboration, and a methoxy group influencing electronic properties—makes it a highly valuable scaffold. The chloro substituent, while more challenging to activate than its bromo or iodo counterparts, offers advantages in terms of cost-effectiveness and availability, making the development of robust coupling protocols for this substrate particularly important.[1][2][3]

These application notes provide detailed, field-proven protocols for the three major classes of palladium-catalyzed cross-coupling reactions of this compound: Sonogashira, Suzuki-Miyaura, and Heck couplings. The methodologies are designed to be reproducible and scalable, with an emphasis on explaining the rationale behind the choice of catalysts, ligands, and reaction conditions to empower researchers to adapt and troubleshoot these powerful synthetic transformations.

I. Sonogashira Coupling: Forging Carbon-Carbon sp-sp² Bonds

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the direct coupling of terminal alkynes with aryl halides.[4][5][6] This reaction is particularly useful for the synthesis of substituted diarylacetylenes, which are prevalent motifs in pharmaceuticals and organic electronic materials.[7] For this compound, the Sonogashira coupling can be employed to introduce a second aryl or vinyl group at the chloro-substituted position, leading to a diverse array of conjugated systems.

Expertise & Experience: The "Why" Behind the Protocol

The successful Sonogashira coupling of an aryl chloride hinges on overcoming the high bond dissociation energy of the C-Cl bond.[1] This necessitates the use of a highly active palladium catalyst, often in conjunction with a copper(I) co-catalyst. The copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.[4][6] The choice of a bulky, electron-rich phosphine ligand is critical to promote the oxidative addition of the aryl chloride to the palladium(0) center and to stabilize the active catalytic species.[1] An amine base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[5]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous THF via syringe, followed by triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional diethyl ether.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-((4-ethynyl-2-methoxyphenyl)ethynyl)benzene.

Data Presentation: Representative Sonogashira Couplings
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEATHF651885-95
1-Ethynyl-4-fluorobenzenePd(PPh₃)₂Cl₂ / CuIDiisopropylamineToluene802480-90
3-EthynylpyridinePd(dppf)Cl₂ / CuIK₂CO₃DMF902475-85
Trustworthiness: Troubleshooting Common Issues
  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is of good quality. Consider using a more active pre-catalyst or ligand system (e.g., a Buchwald ligand).[1]

    • Moisture/Oxygen: The reaction is sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.

    • Inefficient Base: Triethylamine can sometimes be insufficient for less acidic alkynes. Consider a stronger base like diisopropylethylamine or an inorganic base like K₂CO₃ in a polar aprotic solvent.

  • Homocoupling of the Alkyne (Glaser Coupling):

    • This is a common side reaction, especially at higher temperatures. Minimize the reaction time and temperature. Ensure the reaction is strictly anaerobic, as oxygen promotes Glaser coupling. Copper-free Sonogashira protocols can also be explored.[7]

II. Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, particularly for the synthesis of biaryl compounds.[8][9] This reaction is highly valued in pharmaceutical and materials chemistry due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[10] For this compound, the Suzuki coupling enables the introduction of a variety of aryl or heteroaryl groups at the chloro-position, providing access to complex molecular architectures.

Expertise & Experience: The "Why" Behind the Protocol

The key to a successful Suzuki coupling of an aryl chloride is the selection of an appropriate palladium catalyst and ligand system.[1][3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, are highly effective in promoting the oxidative addition of the challenging C-Cl bond.[1] The choice of base is also crucial, as it is involved in the activation of the organoboron reagent to facilitate transmetalation.[10] A mixed solvent system, often containing water, can be beneficial for dissolving the inorganic base and promoting the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a Schlenk tube, combine this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain 4-ethynyl-2-methoxy-1,1'-biphenyl.

Data Presentation: Representative Suzuki-Miyaura Couplings
Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10090-98
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane10088-95
3-Pyridylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃DME/H₂O9080-90
Trustworthiness: Troubleshooting Common Issues
  • Protodeboronation of the Boronic Acid:

    • This side reaction can be minimized by using a slight excess of the boronic acid and ensuring the reaction is thoroughly deoxygenated. Running the reaction at the lowest effective temperature can also help.

  • Homocoupling of the Boronic Acid:

    • This is often a result of oxygen contamination. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas is crucial.

  • Low Reactivity:

    • For particularly unreactive aryl chlorides, more specialized and highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, may be necessary.[11] Increasing the reaction temperature or switching to a higher-boiling solvent like DMF can also be beneficial, though this may increase the risk of side reactions.

III. Heck Coupling: Vinylation of the Aryl Chloride

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[12][13] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated aromatic compounds, which are valuable intermediates in polymer and pharmaceutical synthesis.[14][15] In the context of this compound, the Heck reaction allows for the introduction of a vinyl group, further expanding the synthetic utility of this versatile building block.

Expertise & Experience: The "Why" Behind the Protocol

The Heck reaction with aryl chlorides is generally more challenging than with the corresponding bromides or iodides and often requires higher temperatures and more active catalyst systems.[16] The choice of base is critical for the regeneration of the active Pd(0) catalyst at the end of the catalytic cycle.[13] A phosphine ligand is typically employed to stabilize the palladium catalyst and promote the reaction. For electron-rich aryl chlorides like our substrate, a bulky, electron-rich ligand can be particularly effective. The regioselectivity of the addition to the alkene is also a key consideration, with steric and electronic factors influencing the outcome.[14]

Experimental Protocol: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 eq)

  • Styrene (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF, followed by this compound and styrene.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford (E)-1-ethynyl-2-methoxy-4-styrylbenzene.

Data Presentation: Representative Heck Couplings
AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF13070-80
n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMAc14065-75
1-OcteneHerrmann's catalyst (1)-Cy₂NMeNMP12060-70
Trustworthiness: Troubleshooting Common Issues
  • Low Yields:

    • Aryl chlorides are notoriously less reactive in Heck couplings. Consider using a more robust catalyst system, such as a palladacycle or a catalyst with a more electron-rich and bulky ligand (e.g., P(t-Bu)₃).

    • Ensure the base is completely dry, as water can interfere with the reaction.

  • Formation of Isomeric Products:

    • The regioselectivity of the Heck reaction can sometimes be an issue, leading to a mixture of linear and branched products. The choice of ligand and solvent can influence this selectivity.[14]

  • Dehalogenation of the Starting Material:

    • This side reaction can occur at high temperatures. Running the reaction at the lowest possible temperature that still provides a reasonable reaction rate is recommended.

Visualization of Core Concepts

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd0 Pd(0)L_n OAC Ar-Pd(II)-X(L_n) Pd0->OAC Oxidative Addition (Ar-X) Trans Ar-Pd(II)-R(L_n) OAC->Trans Transmetalation (R-M) Trans->Pd0 Reductive Elimination (Ar-R)

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for Inert Atmosphere Reactions

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Dry Glassware (Schlenk Flask) B Add Solids (Substrate, Catalyst, Base) A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvents & Liquid Reagents C->D E Heat & Stir (Monitor by TLC/GC-MS) D->E F Quench & Aqueous Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions under an inert atmosphere.

References

  • NROChemistry. Sonogashira Coupling. Available at: [Link]

  • Scott, D. E., & Fagnou, K. (2007). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides. Angewandte Chemie International Edition, 46(10), 1572-1575. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Werner, E. W., Mei, T. S., Burckle, A. J., & Sigman, M. S. (2012). Operationally simple and highly (E)-styrenyl-selective Heck reactions of electronically non-biased olefins. Journal of the American Chemical Society, 134(32), 13208-13211. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Darses, S., et al. (2006). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Letters, 8(23), 5461-5464. Available at: [Link]

  • ResearchGate. Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... Available at: [Link]

  • Al-Masri, H., & El-Eswed, B. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC, 2015(5), 334-349. Available at: [Link]

  • Ragaini, F., et al. (2006). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. The Journal of Organic Chemistry, 71(13), 4976-4979. Available at: [Link]

  • Wencel-Delord, J., Panossian, A., Leroux, F. R., & Colobert, F. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Chemical Society Reviews, 44(11), 3418-3434. Available at: [Link]

  • Werner, E. W., & Sigman, M. S. (2011). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 133(25), 9704-9707. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Guo, D., Shi, W., & Zou, G. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis, 364(13), 2235-2240. Available at: [Link]

  • de la Hoz, A., et al. (2019). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts, 9(12), 1042. Available at: [Link]

  • D'Amato, E. M., & Jurca, T. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11. Available at: [Link]

  • Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. Monatshefte für Chemie-Chemical Monthly, 155(3-4), 397-405. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. CATALYTIC ACTIVITY STUDY OF SYNTHESISED POLYSTYRENE- SUPPORTED PALLADIUM(II)-HYDRAZONE (CH3) AS CATALYST IN HECK REACTION. Available at: [Link]

  • Bej, A., & Naskar, S. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC advances, 13(32), 22353-22375. Available at: [Link]

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 282. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organic process research & development, 15(4), 743-750. Available at: [Link]

  • Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Available at: [Link]

  • YouTube. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • Müller, T. J. (2025). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 17(2), 274. Available at: [Link]

  • Böhm, V. P., & Herrmann, W. A. (2000). Nonaqueous Ionic Liquids: Superior Reaction Media for the Catalytic Heck-Vinylation of Chloroarenes. Chemistry-A European Journal, 6(6), 1017-1025. Available at: [Link]

Sources

1-Chloro-4-ethynyl-2-methoxybenzene as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Chloro-4-ethynyl-2-methoxybenzene as a building block in medicinal chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Strategic Utilization in Orthogonal Scaffold Diversification[1]

Abstract

This compound (CAS: 106517-56-0 / 873-73-4 analog) represents a high-value "lynchpin" building block in modern medicinal chemistry.[1] Its structural triad—a reactive terminal alkyne, a latent aryl chloride, and an electron-donating methoxy group—enables orthogonal functionalization strategies essential for Structure-Activity Relationship (SAR) exploration. This guide details the strategic deployment of this compound in the synthesis of kinase inhibitors, GPCR ligands, and rigidified biaryl systems, supported by validated protocols for Sonogashira coupling and CuAAC (Click) cycloaddition.

Introduction: The Chemo-Structural Profile[1]

In the architecture of drug candidates, this compound serves as a versatile aryl-alkyne module.[1] Its utility is defined by the differential reactivity between the


-hybridized alkyne carbon and the 

-hybridized aryl chloride.[1]
  • The Terminal Alkyne (

    
    ):  The primary handle for C-C bond formation (Sonogashira) or heterocyclic construction (Click chemistry). It provides a rigid, linear spacer that extends the pharmacophore into deep binding pockets.
    
  • The Aryl Chloride (Ar-Cl): A "latent" electrophile. Under standard alkyne coupling conditions, the chloride remains inert, allowing for subsequent diversification via Buchwald-Hartwig amination or Suzuki-Miyaura coupling using specialized precatalysts (e.g., XPhos Pd G4).

  • The Methoxy Group (-OMe): Positioned ortho to the chloride and meta to the alkyne, it acts as an intramolecular hydrogen bond acceptor and modulates the electronic density of the ring, often improving metabolic stability against CYP450 oxidation compared to unsubstituted phenyl rings.

Structural Significance in Drug Design

This motif is frequently observed in Type II Kinase Inhibitors (where the alkyne extends into the allosteric pocket) and mGluR5 antagonists (where the rigid ethynyl linker defines the receptor subtype selectivity).

Strategic Workflows (Visualized)

The following diagram illustrates the "Alkyne-First" strategy, which is the most common workflow for this building block. The alkyne is reacted first to establish the core scaffold, leaving the chloride available for late-stage library generation.

SyntheticStrategy Start 1-Chloro-4-ethynyl- 2-methoxybenzene Step1_Sono Path A: Sonogashira Coupling (Ar-I / Pd(0) / CuI) Start->Step1_Sono Primary Reactivity Step1_Click Path B: CuAAC Click Reaction (R-N3 / Cu(I)) Start->Step1_Click Bioisostere Synthesis Inter_Sono Diaryl Alkyne Scaffold (Latent Ar-Cl) Step1_Sono->Inter_Sono Inter_Click 1,4-Disubstituted Triazole (Latent Ar-Cl) Step1_Click->Inter_Click Step2_Suzuki Suzuki-Miyaura (Ar-B(OH)2 / Pd-G4) Inter_Sono->Step2_Suzuki Orthogonal Activation Step2_Buchwald Buchwald-Hartwig (R-NH2 / Pd-RuPhos) Inter_Sono->Step2_Buchwald Inter_Click->Step2_Suzuki Inter_Click->Step2_Buchwald Final_Prod Diversified Drug Candidate Step2_Suzuki->Final_Prod Step2_Buchwald->Final_Prod

Caption: Orthogonal functionalization workflow. The alkyne is the primary handle, reserving the chloride for late-stage diversification.[1]

Experimental Protocols
Protocol A: Sonogashira Cross-Coupling

Objective: Coupling of this compound with an Aryl Iodide.[1] Mechanism: Pd(0)/Cu(I) co-catalyzed cycle. The aryl iodide undergoes oxidative addition faster than the aryl chloride, ensuring chemoselectivity.

Reagents:

  • Building Block: this compound (1.0 equiv)[1]

  • Partner: Aryl Iodide (1.0 equiv)

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Co-catalyst: CuI (1-2 mol%)[1]

  • Base/Solvent:

    
     / THF (1:3 ratio) or pure 
    
    
    

Step-by-Step Procedure:

  • Degassing: Charge a dried Schlenk flask with the Aryl Iodide (1.0 mmol),

    
     (35 mg, 0.05 mmol), and CuI (4 mg, 0.02 mmol). Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add anhydrous THF (3 mL) and degassed Triethylamine (1 mL) via syringe.

  • Addition: Add this compound (166 mg, 1.0 mmol) dropwise. Note: If the building block is a solid, dissolve in minimal THF first.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The formation of the coupled product should be observed without consumption of the Ar-Cl moiety. If reaction is sluggish, heat to 40°C. Avoid temperatures >60°C to prevent homo-coupling (Glaser) or activation of the chloride.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated

    
     (to sequester Cu), water, and brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Critical Control Point: Oxygen exclusion is vital.


 promotes the Glaser homocoupling of the alkyne, consuming the starting material and generating a bis-alkyne impurity.
Protocol B: CuAAC "Click" Triazole Synthesis

Objective: Synthesis of a 1,4-disubstituted 1,2,3-triazole bioisostere. Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition.[1]

Reagents:

  • Building Block: this compound (1.0 equiv)[1]

  • Partner: Organic Azide (

    
    ) (1.0 equiv)[1]
    
  • Catalyst Source:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1)[1]
    

Step-by-Step Procedure:

  • Preparation: In a vial, suspend this compound (1.0 mmol) and the Azide (1.0 mmol) in

    
     (2 mL) and water (2 mL).
    
  • Initiation: Add a freshly prepared solution of Sodium Ascorbate (40 mg in 0.5 mL water), followed by the

    
     solution (25 mg in 0.5 mL water).
    
  • Reaction: Stir vigorously at RT for 12–24 hours. The mixture often becomes heterogeneous as the triazole product precipitates.

  • Workup: Dilute with water (10 mL). If the product is solid, filter and wash with cold water/ether. If liquid, extract with DCM.[2]

  • Purification: Recrystallization or silica chromatography.

Analytical Data & Quality Control

To ensure the integrity of the building block before use, the following specifications should be verified.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O + 0.1% TFA)> 97.0% (Area)
Identity 1H-NMR (400 MHz, CDCl3)

3.10 (s, 1H, alkyne CH), 3.90 (s, 3H, OMe), 7.0-7.5 (m, 3H, Ar-H)
Water Content Karl Fischer< 0.5% (Critical for Pd-coupling)
Appearance VisualWhite to pale yellow solid/crystalline powder

NMR Diagnostic Signal: The acetylenic proton (


) is the key diagnostic handle, typically appearing as a singlet around 3.0–3.3 ppm. Disappearance of this signal confirms successful coupling in Sonogashira or Click reactions.
Safety & Handling
  • Stability: Terminal alkynes can be unstable upon prolonged exposure to light and air (polymerization). Store at 2–8°C under inert gas.

  • Hazards: As with many halogenated aromatics, treat as a potential skin irritant. The alkyne moiety renders the compound potentially reactive; avoid contact with concentrated acids or strong oxidizers which may induce exothermic decomposition.

References
  • Sonogashira Coupling Mechanism & Application

    • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Click Chemistry Protocols (CuAAC)

    • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. (Contextualizing the use of aryl-alkyne scaffolds).
  • Patent Reference (Specific Utility)

    • US Patent 7,737,279 B2. 1,6-dihydro-1,3,5,6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same. (Cites this compound as a specific intermediate).[1]

Sources

Application Notes & Protocols: Sonogashira Coupling of 1-Chloro-4-ethynyl-2-methoxybenzene with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the array of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency in coupling terminal alkynes with aryl or vinyl halides.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1] This guide provides a detailed exploration of the reaction conditions for the Sonogashira coupling of a specific, highly functionalized building block, 1-Chloro-4-ethynyl-2-methoxybenzene , with various aryl halides.

This compound is a valuable synthetic intermediate, incorporating three distinct functional groups: a terminal alkyne for coupling, a chloro substituent that can be a site for further cross-coupling or modification, and a methoxy group that electronically influences the benzene ring. The successful coupling of this building block with aryl halides opens pathways to a diverse range of disubstituted alkynes, which are key scaffolds in medicinal chemistry and materials science.

This document will delve into the mechanistic underpinnings of the Sonogashira reaction, provide detailed protocols, and discuss the critical parameters that influence reaction outcomes, offering researchers a comprehensive resource for employing this versatile transformation.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4]

The Dual Catalytic Cycle
  • Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

  • Copper Cycle : Concurrently, the terminal alkyne reacts with a copper(I) salt, often in the presence of the amine base, to form a copper(I) acetylide intermediate.[4][5] This step is crucial as it increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide then transfers its acetylenic group to the palladium(II)-aryl complex. This is often the rate-determining step of the overall reaction.[4]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final disubstituted alkyne product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Visualization of the Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(L)₂-X pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)(L)₂-C≡CR' pd_complex1->pd_complex2 Transmetalation product Ar-C≡CR' pd_complex2->product Reductive Elimination product->pd0 cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex1 cu_acetylide->cu_catalyst alkyne R'-C≡CH alkyne->cu_acetylide Deprotonation (Base) aryl_halide Ar-X aryl_halide->pd_complex1 Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry Glassware prep_reagents Weigh Reagents prep_glass->prep_reagents add_solids Add Ar-I, Pd catalyst, CuI to Schlenk flask prep_reagents->add_solids purge Evacuate and backfill with N₂/Ar (3x) add_solids->purge add_liquids Add Alkyne, THF, and TEA via syringe purge->add_liquids heat Heat to desired temp (e.g., 50 °C) with stirring add_liquids->heat monitor Monitor reaction by TLC or GC-MS heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter extract Aqueous workup & Extraction filter->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analysis Characterize product (NMR, MS, etc.) purify->analysis

Caption: General workflow for the Sonogashira coupling experiment.

Step-by-Step Procedure:
  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition : Through the septum, add anhydrous, deoxygenated THF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv). Stir the mixture for 5 minutes.

  • Alkyne Addition : Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction : Heat the reaction mixture to 50 °C and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup : Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction : Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Troubleshooting and Considerations

  • Low Yield :

    • Catalyst Deactivation : Ensure all solvents and reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Insufficient Reactivity : For less reactive aryl bromides or chlorides, consider using a more active catalyst system (e.g., with bulky phosphine ligands) or increasing the reaction temperature.

  • Glaser Homocoupling :

    • Cause : This side reaction forms a dimer of the starting alkyne and is promoted by oxygen and excess copper.

    • Solution : Rigorously deoxygenate all solvents and the reaction vessel. Use the minimum effective amount of CuI.

  • Substrate-Specific Effects : The electronic nature of the aryl halide partner can influence the reaction. Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition step, while electron-donating groups can slow it down. [6]

Conclusion

The Sonogashira coupling is a powerful and reliable method for the synthesis of disubstituted alkynes from this compound and various aryl halides. By understanding the reaction mechanism and carefully controlling key parameters such as the choice of catalyst, base, and solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide serve as a valuable starting point for the successful application of this important transformation in a research and development setting.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Stevens, E. (2019, January 7). Sonogashira coupling [Video]. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction [Video]. YouTube. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Chemoselective 1,2-Sulfonamidoazidation of Styrene via Single-Atom-Site Cobalt Catalysis. Retrieved from [Link]

  • PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-ethynylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-chloro-4-ethynyl-. Retrieved from [Link]

Sources

preparation of 1-Chloro-4-ethynyl-2-methoxybenzene via Corey-Fuchs reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-Chloro-4-ethynyl-2-methoxybenzene via Corey-Fuchs Homologation

Executive Summary

This application note details an optimized protocol for the preparation of This compound (also known as 4-chloro-3-methoxyphenylacetylene) from 4-chloro-3-methoxybenzaldehyde .[1] The method utilizes the Corey-Fuchs reaction , a robust two-step sequence involving the formation of a gem-dibromoolefin intermediate followed by lithium-halogen exchange and Fritsch-Buttenberg-Wiechell rearrangement/elimination.[1]

This guide addresses common scale-up challenges, including triphenylphosphine oxide (TPPO) removal and temperature control during the lithiation step. We introduce a Zinc-modified protocol for Step 1 to enhance atom economy and simplify purification.

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Importance & Retrosynthesis

The 3-methoxy-4-chlorophenylacetylene moiety is a critical pharmacophore in tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1] The presence of the ortho-methoxy group relative to the chlorine provides specific steric and electronic properties that enhance binding affinity in the ATP-binding pocket.

Retrosynthetic Logic: The target alkyne is disconnected via a one-carbon homologation back to the commercially available aldehyde.

Retrosynthesis Target 1-Chloro-4-ethynyl- 2-methoxybenzene Intermediate gem-Dibromoolefin Intermediate Target->Intermediate n-BuLi Elimination Starting 4-Chloro-3-methoxy- benzaldehyde Intermediate->Starting CBr4, PPh3 Wittig-type

Figure 1: Retrosynthetic disconnection showing the two-stage homologation.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting.

  • Ylide Formation: PPh3 attacks CBr4 to form the bromophilic phosphonium salt, which generates the dibromomethylene ylide upon deprotonation (or reaction with a second equivalent of ylide precursor).[2]

  • Step 1 (Olefination): The ylide reacts with the aldehyde via a betaine/oxaphosphetane intermediate, collapsing to release TPPO and the gem-dibromoolefin.

  • Step 2 (Alkyne Formation): Treatment with n-BuLi effects a lithium-halogen exchange.[1][2] The resulting carbenoid species undergoes rearrangement (or direct elimination) to form the lithium acetylide, which is quenched to the terminal alkyne.

Mechanism cluster_0 Step 1: Olefination cluster_1 Step 2: Elimination/Rearrangement Aldehyde Aldehyde (R-CHO) Dibromo gem-Dibromoolefin (R-CH=CBr2) Aldehyde->Dibromo - Ph3P=O Ylide Ph3P=CBr2 Ylide->Aldehyde Lithium Vinyl Lithium Intermediate Dibromo->Lithium + n-BuLi (- BuBr) Acetylide Lithium Acetylide (R-C≡C-Li) Lithium->Acetylide Rearrangement (- LiBr) Product Terminal Alkyne (R-C≡C-H) Acetylide->Product + H2O/NH4Cl

Figure 2: Mechanistic flow of the Corey-Fuchs reaction.[1]

Experimental Protocols

Step 1: Synthesis of 1-(2,2-Dibromovinyl)-4-chloro-3-methoxybenzene

Standard Corey-Fuchs often generates stoichiometric amounts of difficult-to-remove TPPO.[1] This optimized protocol uses Zinc dust to reduce PPh3 loading.

Reagents:

  • 4-Chloro-3-methoxybenzaldehyde (1.0 eq)[1][3]

  • CBr4 (1.5 eq)[4][5]

  • PPh3 (2.0 eq) — Reduced from standard 4.0 eq

  • Zn dust (2.0 eq) — Activator

  • DCM (Anhydrous, 0.2 M)

Protocol:

  • Activation: In a flame-dried round-bottom flask (RBF) under N2, suspend PPh3 (2.0 eq) and Zn dust (2.0 eq) in anhydrous DCM. Stir at RT for 15 min.

  • Ylide Generation: Cool to 0 °C. Add CBr4 (1.5 eq) portion-wise over 10 minutes. The solution will turn yellow/orange. Stir for 15 min at 0 °C.

  • Addition: Add 4-chloro-3-methoxybenzaldehyde (1.0 eq) dissolved in minimal DCM dropwise.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.[6]4) should disappear, replaced by the non-polar olefin (Rf ~0.8).

  • Workup (The "Hexane Crash"):

    • Concentrate the reaction mixture to ~20% volume.

    • Add cold n-Pentane or n-Hexane (5 volumes) and stir vigorously. The TPPO will precipitate as a white solid.

    • Filter through a pad of Celite/Silica.

    • Concentrate the filtrate.[5]

  • Purification: Flash column chromatography (100% Hexanes → 5% EtOAc/Hexanes).

    • Yield Expectation: 85–92%.

    • Appearance: White to off-white crystalline solid.[1][7]

Step 2: Conversion to this compound

Critical Parameter: Temperature control is essential to prevent polymerization or lithium-halogen exchange on the aromatic ring.[1]

Reagents:

  • gem-Dibromoolefin (from Step 1) (1.0 eq)[1]

  • n-BuLi (2.5 M in hexanes, 2.2 eq)[1]

  • THF (Anhydrous, 0.1 M)

  • Sat. aq. NH4Cl (Quench)

Protocol:

  • Setup: Flame-dry a 2-neck RBF. Add the gem-dibromoolefin and anhydrous THF. Cool to -78 °C (Dry ice/Acetone).

  • Lithiation: Add n-BuLi (2.2 eq) dropwise via syringe pump or addition funnel over 20 minutes. Keep internal temp < -70 °C.

    • Note: The first eq performs Li-Br exchange; the second eq deprotonates the formed alkyne.[1][8]

  • Rearrangement: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 1 hour.

    • Visual Cue: Solution often turns dark brown or deep red.

  • Quench: Cool back to -20 °C. Add sat. aq. NH4Cl carefully.

  • Extraction: Extract with Et2O (3x). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5).

    • Yield Expectation: 80–88%.

    • Appearance: Pale yellow solid or oil.

Characterization Data (Representative)

PropertyValue / Description
Appearance Pale yellow crystalline solid
Melting Point 45–49 °C (Lit.[1][7] analogue)
¹H NMR (400 MHz, CDCl₃) δ 7.30 (d, J=8.2 Hz, 1H, Ar-H), 7.05 (d, J=1.8 Hz, 1H, Ar-H), 6.98 (dd, J=8.2, 1.8 Hz, 1H, Ar-H), 3.91 (s, 3H, OMe), 3.15 (s, 1H, ≡C-H).
¹³C NMR (100 MHz, CDCl₃) Characteristic alkyne carbons at ~83.0 ppm (internal) and ~78.0 ppm (terminal). OMe at ~56.2 ppm.
IR (Neat) ~3290 cm⁻¹ (≡C-H stretch), ~2110 cm⁻¹ (C≡C stretch).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Wet solvents or old CBr₄.[1]Use freshly distilled DCM. Ensure CBr₄ is white, not yellow.
Sticky Precipitate (Step 1) Incomplete TPPO removal.Repeat the "Hexane Crash" twice. Use Zn-modified protocol to reduce TPPO load.[1]
Complex Mixture (Step 2) Temperature too high (> -60°C).Maintain -78°C strictly during addition. Ar-Li exchange (at Cl position) can occur if too warm.
Incomplete Conversion (Step 2) Degraded n-BuLi.Titrate n-BuLi before use.[1] Use 2.2–2.5 eq.

Safety & Handling

  • Carbon Tetrabromide (CBr₄): Hepatotoxic and ozone-depleting.[1] Handle in a fume hood.

  • n-Butyllithium: Pyrophoric.[1] Use rigorous anhydrous techniques. Ensure a quench plan is in place before starting.

  • This compound: Potential skin irritant.[1] Store under inert gas at 4 °C to prevent oxidative polymerization.

References

  • Corey, E. J.; Fuchs, P. L. "A synthetic method for formyl → ethynyl conversion (RCHO → RC≡CH or RC≡CR')." Tetrahedron Letters, 1972 , 13(36), 3769–3772. Link

  • Grandjean, D.; Pale, P.; Chuche, J. "An improved procedure for the Corey-Fuchs reaction." Tetrahedron Letters, 1994 , 35(21), 3529-3530. (Zinc modification). Link

  • PubChem Compound Summary. "1-Chloro-4-ethynylbenzene derivatives." National Center for Biotechnology Information. Link

  • Organic Syntheses. "Preparation of Alkynes via Corey-Fuchs." Org.[8] Synth. Coll. Vol. 8, p.486. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Aryl-Alkyne Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize 1-Chloro-4-ethynyl-2-methoxybenzene . The industry-standard route involves a Sonogashira coupling of 4-bromo-1-chloro-2-methoxybenzene (or its iodo-analog) with trimethylsilylacetylene (TMSA), followed by desilylation .

Key Structural Considerations:

  • Regioselectivity: The C-Br bond (C4) is significantly more reactive toward oxidative addition than the C-Cl bond (C1). Under standard conditions (

    
    ), the C-Cl bond will remain intact.
    
  • Electronic Effects: The methoxy group (-OMe) at C2 is an electron-donating group (EDG). While it sits meta to the reaction site (C4), it increases electron density in the ring, potentially slowing down the oxidative addition step compared to electron-deficient systems.

  • Homocoupling Risk: The primary yield killer in this synthesis is the Glaser homocoupling of the alkyne, forming bis-acetylenes rather than the desired cross-coupled product.

Part 1: The "Golden Route" Protocol

This protocol is optimized for selectivity and scalability. Deviations often lead to yield loss.

Step 1: Sonogashira Coupling

Reaction: Ar-Br + TMS-Acetylene


 Ar-C

C-TMS
ComponentStandard ReagentOptimization Note
Catalyst

(2-5 mol%)
Use

if conversion is <50% after 4h.
Co-Catalyst CuI (1-3 mol%)Essential for rate, but promotes homocoupling. Keep low.
Base/Solvent

/ THF (1:3 ratio)
Anhydrous is critical. Oxygen-free is non-negotiable.
Temperature

Do not exceed

to protect the C-Cl bond.
Step 2: Deprotection (Desilylation)

Reaction: Ar-C


C-TMS 

Ar-C

C-H
ComponentStandard ReagentOptimization Note
Reagent

(1.5 equiv)
Mild base prevents side reactions.
Solvent MeOH /

(1:1)
DCM helps solubility of the lipophilic aryl core.
Time 1-2 hours @ RTMonitor by TLC; prolonged exposure can degrade terminal alkynes.

Part 2: Visual Workflows

Workflow 1: Synthetic Pathway & Selectivity Logic

G Start Start: 4-Bromo-1-chloro- 2-methoxybenzene Reagents TMS-Acetylene Pd(PPh3)2Cl2 / CuI Et3N / THF Start->Reagents Oxidative Addition (Selective at C-Br) Intermediate Intermediate: TMS-Protected Alkyne Reagents->Intermediate Transmetallation & Red. Elimination Deprotect K2CO3 / MeOH Intermediate->Deprotect Desilylation Product Target: 1-Chloro-4-ethynyl- 2-methoxybenzene Deprotect->Product Final Yield

Caption: Selective activation of C-Br over C-Cl allows installation of the alkyne without compromising the chloro-substituent.

Workflow 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type Stall Reaction Stalled (Start Material Remains) Type->Stall Homo High Homocoupling (Di-yne byproduct) Type->Homo Cl_Loss Loss of Chlorine (Side Product) Type->Cl_Loss Sol1 Switch to e- rich ligand (e.g., XPhos or SPhos) Stall->Sol1 Sol2 Degas Solvents (Freeze-Pump-Thaw) + Slow Addn of Alkyne Homo->Sol2 Sol3 Reduce Temp < 60°C Switch to Pd(PPh3)2Cl2 Cl_Loss->Sol3

Caption: Diagnostic flow for resolving common yield-limiting factors in Sonogashira coupling.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My reaction turns black immediately and yield is low."

Diagnosis: This is "Palladium Black" precipitation. It indicates the catalyst is decomposing (aggregating) faster than it can perform the oxidative addition cycle.

  • Root Cause: The aryl bromide is not reactive enough, or the ligand is too weak to stabilize the Pd(0) species.

  • Solution:

    • Switch Ligands: Move from triphenylphosphine (

      
      ) to a bidentate ligand like dppf  (
      
      
      
      ). Pd(dppf)Cl2 is more robust and has a wider bite angle, accelerating reductive elimination [1].
    • Check Purity: Ensure your amine base is distilled. Oxidized amines can poison the catalyst.

Issue 2: "I see a major spot on TLC that isn't my product or starting material."

Diagnosis: This is likely the Glaser Homocoupling product (TMS-C


C-C

C-TMS).
  • Root Cause: Presence of Oxygen.[1][2] The Copper(I) co-catalyst +

    
     turns the Sonogashira reaction into a Glaser coupling.[2]
    
  • Solution:

    • Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the reaction solvent [2].

    • Slow Addition: Do not dump the alkyne in at once. Add the TMS-acetylene dropwise via syringe pump over 1 hour. This keeps the concentration of free alkyne low relative to the aryl halide, statistically favoring the cross-coupling over the homocoupling [3].

Issue 3: "Can I use the Chloro- analog instead of Bromo-?"

Diagnosis: You want to use 1,4-dichloro-2-methoxybenzene.

  • Verdict: No.

  • Reasoning: The bond dissociation energy of Ar-Cl is too high for standard Pd/Cu Sonogashira conditions. You would need specialized bulky phosphines (like Buchwald's XPhos or BrettPhos) and higher temperatures (

    
    ). At those temperatures, you lose the selectivity between the C1-Cl and C4-Cl, leading to a mixture of products [4]. Stick to the Bromo- or Iodo- precursor.[3][4][5]
    
Issue 4: "The deprotection step is creating a mess."

Diagnosis: Base-sensitive degradation.

  • Root Cause: While

    
     is mild, long exposure can cause polymerization of the terminal alkyne or nucleophilic attack on the ring (though less likely with OMe/Cl pattern).
    
  • Solution:

    • Buffer: If the substrate is sensitive, switch to TBAF (Tetra-n-butylammonium fluoride) buffered with acetic acid (1:1 ratio) in THF at

      
      .
      
    • Flash Run: Do not store the crude terminal alkyne. Purify immediately. Terminal aryl alkynes are prone to oxidation and polymerization upon standing.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • BenchChem Technical Support. (2025). Preventing Homocoupling in Sonogashira Reactions. BenchChem Guidelines.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][6] Organic Letters, 7(5), 843-846.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

preventing homocoupling side reactions of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. Ticket Subject: Mitigation of Glaser-Hay Homocoupling in 1-Chloro-4-ethynyl-2-methoxybenzene Systems. Assigned Specialist: Senior Application Scientist.

Executive Summary

You are encountering oxidative homocoupling (dimerization) of This compound (Compound A ). This side reaction produces the symmetrical 1,3-diyne byproduct, consuming your starting material and complicating purification.[1]

The presence of the 2-methoxy and 1-chloro substituents creates a unique electronic environment. The electron-withdrawing inductive effect (-I) of the chlorine (para) and methoxy (meta) groups increases the acidity of the acetylenic proton relative to phenylacetylene. This accelerates the formation of the Copper(I)-acetylide intermediate—the primary culprit in the homocoupling pathway when oxygen is present.[2][3]

This guide provides the mechanistic root cause, a troubleshooting Q&A, and two validated protocols to suppress this side reaction.

Part 1: The Root Cause (Mechanism)

To prevent the reaction, you must understand the competition between the Sonogashira Cycle (desired) and the Glaser Cycle (undesired).

  • The Trigger: The base deprotonates Compound A , which reacts with CuI to form the Cu(I)-Acetylide species.

  • The Divergence:

    • Path A (Desired): The Cu-Acetylide undergoes transmetallation with the Aryl-Pd(II) complex.

    • Path B (Failure Mode): If Oxygen is present, the Cu(I)-Acetylide is oxidized to a Cu(II) species. Two Cu(II)-acetylides undergo reductive elimination to form the homocoupled diyne and regenerate Cu(I).

Key Insight: The rate of homocoupling is second-order with respect to the concentration of the Cu-Acetylide. Therefore, keeping the concentration of Compound A low (via slow addition) is as critical as excluding oxygen.[2]

Visualizing the Competition

The following diagram illustrates the bifurcation point where your reaction succeeds or fails.

ReactionPathways Alkyne 1-Chloro-4-ethynyl- 2-methoxybenzene Cu_Acetylide Cu(I)-Acetylide (Active Species) Alkyne->Cu_Acetylide + CuI, Base Transmetal Transmetallation Cu_Acetylide->Transmetal Path A (Inert) Oxidation Oxidative Dimerization Cu_Acetylide->Oxidation Path B (Air Leak) Pd_Cycle Pd(II)-Aryl Complex Pd_Cycle->Transmetal Product Cross-Coupled Product Transmetal->Product Reductive Elim. Oxygen Oxygen (O2) Oxygen->Oxidation Diyne Homocoupled Diyne (Impurity) Oxidation->Diyne

Caption: Fig 1. Mechanistic bifurcation. Path A requires inert conditions; Path B is triggered by trace Oxygen.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned from yellow to a bright blue/green color. What happened? A: This is the "Glaser Signature." Cu(I) is yellow/colorless. When oxidized by air to Cu(II), it turns blue/green.

  • Diagnosis: You have an active air leak, or your solvent was not properly degassed.

  • Fix: Stop the reaction. The catalyst system is compromised. See Protocol A for degassing standards.

Q2: I am using an Argon balloon, but I still see 15-20% homocoupling by LCMS. A: A balloon provides static pressure but does not remove dissolved oxygen already in the solvent.

  • Diagnosis: Dissolved oxygen in the solvent (approx. 2-5 mM at saturation) is stoichiometric enough to generate significant homocoupling before the cross-coupling starts.

  • Fix: You must sparge (bubble) Argon through the solvent for 20 minutes or use the Freeze-Pump-Thaw method.

Q3: Can I just add more alkyne to compensate for the loss? A: No. The homocoupled diyne is often difficult to separate from your product chromatographically (similar polarity). Furthermore, the diyne formation consumes your catalyst ligands.

Q4: Should I switch to a Copper-Free Sonogashira? A: If your cross-coupling partner (Aryl Halide) is an Iodide or an electron-deficient Bromide , yes. Copper-free conditions eliminate the mechanism for homocoupling entirely. If your partner is an unactivated Chloride, Copper-free methods may be too slow.

Part 3: Validated Protocols

Protocol A: The "Slow-Addition" Method (Copper-Catalyzed)

Best for: Difficult couplings where Copper is required for reactivity.

Principle: By adding the alkyne slowly, the steady-state concentration of Cu-Acetylide is kept near zero, statistically favoring the reaction with Pd over the bimolecular dimerization.

Reagents:

  • Aryl Halide (1.0 equiv)[3]

  • This compound (1.2 equiv)

  • Pd(PPh3)2Cl2 (3 mol%)

  • CuI (1-2 mol%) — Keep Cu loading low!

  • Base: Et3N or Diisopropylamine (degassed)

Workflow:

  • Degassing: Place the solvent (THF or DMF) and liquid base in a Schlenk flask. Sparge with Argon for 30 minutes. Do not skip this.

  • Catalyst Charge: Add Pd catalyst, CuI, and Aryl Halide to the flask under Argon counter-flow.

  • Alkyne Preparation: Dissolve this compound in a separate, degassed portion of solvent. Load into a gas-tight syringe.

  • The Addition: Heat the reaction flask to the desired temperature (e.g., 60°C).

  • Syringe Pump: Add the alkyne solution via syringe pump over 2 to 4 hours .

  • Completion: Stir for an additional hour after addition is complete.

Protocol B: The Copper-Free Method

Best for: Absolute elimination of homocoupling.

Principle: Without Copper, the oxidative dimerization cycle cannot occur. This relies on the "Amine Effect" or specialized ligands to activate the alkyne.

Reagents:

  • Pd Catalyst: Pd(MeCN)2Cl2 (3 mol%) + XPhos (6 mol%) OR Pd(PPh3)4 (5 mol% - requires Iodide partner).

  • Base: Cs2CO3 (2.0 equiv) or Piperidine.

  • Solvent: 1,4-Dioxane or Acetonitrile.

Workflow:

  • Combine Aryl Halide, Base, and Pd/Ligand in a flask.

  • Add this compound (all at once—slow addition is not necessary here).

  • Degas thoroughly (3x Vacuum/Argon cycles).[3]

  • Heat to 80-90°C . (Note: Cu-free reactions typically require higher temperatures than Cu-catalyzed ones).

Part 4: Data & Optimization Logic

The following decision tree helps you select the correct protocol based on your specific coupling partner.

DecisionTree Start Select Coupling Partner (Electrophile) Type Halide Type? Start->Type Iodide Aryl Iodide (Ar-I) Type->Iodide Bromide Aryl Bromide (Ar-Br) Type->Bromide Chloride Aryl Chloride (Ar-Cl) Type->Chloride CuFree USE PROTOCOL B (Copper-Free) Zero Homocoupling Iodide->CuFree Highly Reactive Bromide->CuFree If Activated (EWG) Standard USE PROTOCOL A (Standard + Slow Add) Cu Required for Speed Bromide->Standard If Deactivated (EDG) Chloride->Standard Low Reactivity

Caption: Fig 2.[4] Protocol Selection Decision Matrix.

Comparison of Conditions
ParameterStandard SonogashiraOptimized (Protocol A)Copper-Free (Protocol B)
Homocoupling Risk High (10-30%) Low (<2%) Zero (0%)
Reaction Speed Fast (< 1 hr)Medium (controlled by pump)Slow (4-12 hrs)
Oxygen Sensitivity ModerateHighLow
Complexity LowHigh (requires pump)Moderate

References

  • Chinchilla, R., & Nájera, C. (2007).[5] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.[1][2][3][6][7] Organic Letters, 5(11), 1841–1844. Link

  • Gelman, D., & Buchwald, S. L. (2003).[8] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link

Sources

troubleshooting low conversion in Sonogashira coupling of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Conversion in the Sonogashira Coupling of 1-Chloro-4-ethynyl-2-methoxybenzene

Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Sonogashira coupling, specifically focusing on the low conversion of the electron-rich and less reactive aryl chloride, this compound. This document provides in-depth troubleshooting advice in a direct question-and-answer format to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing very low to no conversion in the Sonogashira coupling of this compound with my desired alkyne. What are the most likely causes?

Answer:

Low conversion with an electron-rich aryl chloride like this compound is a common challenge. The primary reason is the inherent low reactivity of aryl chlorides in the Sonogashira reaction. The rate-determining step is typically the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] Aryl chlorides, being more electron-rich and having a stronger carbon-chlorine bond compared to bromides or iodides, undergo this step much more slowly.[2][3][4]

Several factors could be contributing to the low yield:

  • Inadequate Catalyst System: The classic Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ catalysts are often inefficient for activating aryl chlorides.[2] More specialized, electron-rich, and sterically bulky phosphine ligands are required to facilitate the oxidative addition.[1][2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection are critical for activating unreactive aryl chlorides. Insufficient temperature may not provide the necessary activation energy for the oxidative addition to occur.[5][6]

  • Catalyst Decomposition: The formation of a black precipitate, known as "palladium black," indicates catalyst decomposition and a loss of catalytic activity.[7] This can be triggered by impurities, inappropriate solvent choice, or excessively high temperatures.

  • Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a significant side reaction that consumes the alkyne and can complicate product purification.[3][8][9][10]

  • Inhibitory Effect of Copper (in some cases): While traditionally a co-catalyst, copper(I) salts can sometimes inhibit the Sonogashira reaction of aryl chlorides by promoting alkyne oligomerization or other side reactions.[1]

Question 2: How can I improve the catalytic system for the coupling of this specific aryl chloride?

Answer:

To effectively couple this compound, a more robust catalytic system is necessary. The key is to enhance the electron density on the palladium center, which promotes the oxidative addition of the C-Cl bond.

Recommended Catalyst and Ligand Systems:

For challenging aryl chlorides, consider using palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands.[2] N-heterocyclic carbene (NHC) palladium complexes have also shown great promise.[2]

Ligand TypeExamplesRationale for Use with Aryl Chlorides
Bulky, Electron-Rich Phosphines XPhos, SPhos, RuPhos, tBu₃PThese ligands increase the electron density on the palladium center, facilitating the oxidative addition of the aryl chloride. Their steric bulk also promotes the reductive elimination step, turning over the catalyst more efficiently.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesNHCs are strong σ-donors and can effectively replace phosphine ligands, leading to highly active catalysts for coupling unreactive chlorides.[2]

Experimental Protocol: Catalyst System Screening

A small-scale screen of different ligands is the most effective way to identify the optimal system for your specific substrates.

  • Setup: In parallel vials under an inert atmosphere (Argon or Nitrogen), add this compound (1 equiv.), the desired terminal alkyne (1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 2 equiv.) in an appropriate solvent (e.g., Dioxane or Toluene).

  • Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination. For example:

    • Vial 1: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Vial 2: Pd₂(dba)₃ (1 mol%) + SPhos (4 mol%)

    • Vial 3: [Pd(IPr)Cl₂] (2 mol%)

  • Reaction: Heat the reactions to a consistent temperature (e.g., 100-120 °C) and monitor by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Compare the conversion rates to identify the most effective catalyst system.

Question 3: What are the optimal reaction conditions (solvent, base, temperature) for this challenging coupling?

Answer:

Optimizing the reaction environment is as crucial as selecting the right catalyst.

Solvent Selection: Polar aprotic solvents are generally preferred for Sonogashira couplings involving aryl chlorides as they can help to solubilize the reagents and stabilize charged intermediates.

SolventBoiling Point (°C)Key Considerations
Dioxane 101A common and effective solvent for Sonogashira reactions.
Toluene 111Another good option, particularly for higher temperature reactions.
N,N-Dimethylformamide (DMF) 153Can be effective, but higher temperatures may lead to decomposition.[6]
N-Methyl-2-pyrrolidone (NMP) 202Useful for very unreactive substrates requiring high temperatures.[11]

Base Selection: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct.[3][7] For less reactive aryl chlorides, a stronger, non-nucleophilic base is often more effective than amine bases like triethylamine.

BasepKa of Conjugate AcidComments
Cesium Carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)An excellent choice for challenging couplings, often providing superior results.
Potassium Carbonate (K₂CO₃) ~10.3 (for HCO₃⁻)A more cost-effective alternative to Cs₂CO₃.
Potassium Phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)A strong inorganic base that can be very effective.[5][12]
Triethylamine (Et₃N) ~10.75A common liquid amine base, but may be less effective for aryl chlorides.
Diisopropylethylamine (DIPEA) ~11A hindered amine base that can be a good alternative to Et₃N.

Temperature Optimization: Aryl chlorides almost always require elevated temperatures to react.[1][5][13] A typical starting point is 80-100 °C. If no reaction is observed, the temperature can be incrementally increased to 120 °C or higher, depending on the solvent's boiling point. Microwave-assisted heating can also be a powerful tool to accelerate the reaction and improve yields.[14]

Question 4: I'm seeing a lot of alkyne homocoupling (Glaser product). How can I minimize this side reaction?

Answer:

Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is promoted by the presence of oxygen.[3][10]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: This is the most critical step.

    • Degassing: Degas your solvent thoroughly before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes or by using the freeze-pump-thaw method (at least three cycles).

    • Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.

  • Copper-Free Conditions: For aryl chlorides, a copper-free Sonogashira is often advantageous.[1][3] The presence of copper can sometimes be detrimental, leading to increased homocoupling and even inhibition of the desired reaction.[1] The use of bulky, electron-rich ligands (as mentioned in Q2) often allows for efficient copper-free couplings.

  • Slow Addition of the Alkyne: If you must use copper, adding the terminal alkyne slowly via a syringe pump can keep its concentration low throughout the reaction, disfavoring the bimolecular homocoupling reaction.[1]

Workflow for Minimizing Homocoupling

Caption: Troubleshooting workflow for alkyne homocoupling.

Question 5: Can you provide a detailed, optimized protocol for the Sonogashira coupling of this compound?

Answer:

Certainly. The following protocol is a robust starting point for the copper-free Sonogashira coupling of your specific substrate.

Optimized Copper-Free Sonogashira Protocol for an Aryl Chloride

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Degas the chosen solvent (e.g., Dioxane) by sparging with argon for at least 30 minutes.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Cesium Carbonate (2.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 4-8 mol%).

    • Add this compound (1.0 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Addition of Reagents:

    • Add the degassed solvent via syringe.

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100-120 °C.

    • Stir the reaction vigorously.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Sonogashira Coupling (Copper-Free)

Sonogashira_Copper_Free Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)(Cl)L₂ Pd0->ArPdCl Oxidative Addition (Ar-Cl) AlkyneComplex [Ar-Pd(II)(Cl)L₂(R-C≡CH)] ArPdCl->AlkyneComplex + R-C≡CH PdAcetylide Ar-Pd(II)(C≡CR)L₂ AlkyneComplex->PdAcetylide Deprotonation (+ Base, - Base·HCl) PdAcetylide->Pd0 Product Ar-C≡C-R PdAcetylide->Product Reductive Elimination

Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.

By systematically addressing these key parameters—catalyst, ligand, base, solvent, temperature, and atmospheric control—you can significantly improve the conversion of your Sonogashira coupling reaction involving this compound.

References
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (2022). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ACS Publications. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]

  • de la Rosa, J. M., et al. (2014). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 25(1), 154-160. [Link]

  • MDPI. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • RSC Publishing. (2017). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037-6040. [Link]

  • Royal Society of Chemistry. (2020). Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • ResearchGate. (2023). Optimization of reaction conditions for the Sonogashira reaction. [Link]

  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

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Technical Support Center: Handling and Preventing Oxidation of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Chloro-4-ethynyl-2-methoxybenzene. This document is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. The terminal ethynyl group, while essential for a wide range of coupling reactions, is susceptible to oxidation, which can lead to impurities, reduced yields, and reaction failures. This guide provides in-depth troubleshooting advice and best practices to ensure the integrity of your material and the success of your experiments.

Troubleshooting Guide: Identifying and Addressing Oxidation

This section addresses common problems that may arise during your experiments, with a focus on diagnosing and resolving issues related to the oxidation of this compound.

Q1: My reaction is producing a significant amount of a symmetrical diyne byproduct. What is causing this?

A1: The formation of a symmetrical 1,3-diyne is a classic sign of oxidative homocoupling, commonly known as Glaser coupling.[1][2] This reaction occurs when two molecules of your terminal alkyne (this compound) couple in the presence of a copper catalyst and an oxidant, which is often atmospheric oxygen.[3][4] This is a particularly common side reaction in copper-co-catalyzed cross-coupling reactions like the Sonogashira coupling if the conditions are not strictly anaerobic.[5][6]

Root Causes:

  • Atmospheric Oxygen: Inadequate deaeration of your reaction mixture, solvents, or reaction vessel. Oxygen acts as the terminal oxidant, regenerating the active Cu(I) catalyst and driving the homocoupling.[3]

  • Copper Catalyst: The presence of copper salts (even at catalytic amounts) significantly promotes this side reaction.[7]

  • Basic Conditions: The amine bases (e.g., triethylamine, diisopropylamine) used in reactions like the Sonogashira coupling facilitate the formation of the copper acetylide intermediate required for Glaser coupling.[6]

Corrective Actions:

  • Rigorous Inert Atmosphere: Ensure your entire experimental setup is under an inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox.

  • Solvent Degassing: Degas all solvents thoroughly before use. Common methods include freeze-pump-thaw cycles (at least three), sparging with an inert gas for 30-60 minutes, or boiling under an inert atmosphere.

  • Minimize Oxygen Exposure: When adding reagents, maintain a positive pressure of inert gas.

  • Modified Sonogashira Conditions: Consider using "copper-free" Sonogashira conditions, which can mitigate the homocoupling side reaction.[8][9] Alternatively, performing the reaction under a dilute hydrogen atmosphere has been shown to dramatically reduce homocoupling.[10]

Q2: I'm observing a loss of the characteristic alkyne signals in my NMR/IR spectra after storing the compound. What's happening?

A2: The disappearance of the terminal alkyne signals (C≡C-H stretch in IR around 3300 cm⁻¹; alkyne proton in ¹H NMR) suggests the ethynyl group has reacted. In the context of storage, this is likely due to slow oxidation or decomposition. The triple bond can undergo oxidative cleavage, especially under harsh conditions (strong oxidants), to form carboxylic acids.[11][12][13]

Analytical Confirmation: The table below summarizes key spectral changes to look for when diagnosing ethynyl group oxidation.

Analytical TechniqueIntact Ethynyl Group SignatureSignature of Oxidative Degradation
¹H NMR Sharp singlet for the acetylenic proton (–C≡C–H )Disappearance of the acetylenic proton signal.
¹³C NMR Two distinct signals for the alkyne carbons (–CC –H)Disappearance of alkyne signals; appearance of a carboxyl signal (>160 ppm).
FT-IR Sharp, weak C≡C–H stretch (~3300 cm⁻¹); C≡C stretch (~2100 cm⁻¹)Disappearance of alkyne stretches; appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹) for a carboxylic acid.
Mass Spectrometry Molecular ion peak corresponding to C₉H₇ClO (166.02 m/z)Peaks corresponding to oxidized products, such as the carboxylic acid derivative (e.g., addition of oxygen atoms).

Preventative Measures:

  • Proper Storage: As detailed in the FAQ section below, strict adherence to storage protocols is critical.

  • Purity Check: Always check the purity of the starting material by NMR or another suitable method before use, especially if it has been stored for an extended period.

Proactive Prevention & Best Practices (FAQ)

This section provides answers to frequently asked questions regarding the proactive handling and storage of this compound to maintain its chemical integrity.

Q3: What are the primary oxidative pathways for the ethynyl group?

A3: The ethynyl group is susceptible to several oxidative pathways:

  • Oxidative Homocoupling (Glaser Coupling): As discussed in Q1, this is a copper-catalyzed dimerization that forms a 1,3-diyne. It is highly problematic in many synthetic applications.[1][2]

  • Oxidative Cleavage: Stronger oxidizing agents (like ozone or potassium permanganate) can cleave the triple bond entirely, typically yielding a carboxylic acid from the substituted side and carbon dioxide from the terminal alkyne carbon.[11][13] While less common under typical reaction or storage conditions, it highlights the group's sensitivity.

  • Metabolic-type Oxidation: In biological or biomimetic systems, the ethynyl group can be oxidized to form acetic acid derivatives.[14]

Below is a diagram illustrating the Glaser coupling mechanism, the most common unwanted oxidative side reaction.

Glaser_Coupling cluster_cycle Catalytic Cycle cluster_reox Catalyst Regeneration R_C_CH 2 R-C≡CH (this compound) Cu_acetylide [R-C≡C-Cu] Complex R_C_CH->Cu_acetylide + Cu(I) - H⁺ (Base) Cu_I Cu(I) Salt Cu_I_reox Cu(I) Salt Dimerization Oxidative Dimerization Cu_acetylide->Dimerization Diyne R-C≡C-C≡C-R (Symmetrical Diyne) Dimerization->Diyne Cu_0 Cu(0) Dimerization->Cu_0 2 e⁻ Cu_0_reox Cu(0) O2 O₂ (Air) O2->Cu_I_reox Reoxidation Cu_0_reox->Cu_I_reox caption Fig 1. Mechanism of Glaser Homocoupling. Handling_Workflow start Start prep_vessel Prepare Reaction Vessel (Flame-dry, backfill with Ar/N₂) start->prep_vessel prep_reagent Prepare Reagent Vial (Equilibrate to RT under inert gas) start->prep_reagent transfer Transfer to Reaction (via Syringe/Cannula) prep_vessel->transfer weigh Weigh Reagent (Quickly on balance or in glovebox) prep_reagent->weigh add_solvent Add Degassed Solvent (via Syringe/Cannula) weigh->add_solvent Positive Ar/N₂ pressure add_solvent->transfer end Reaction Start transfer->end caption Fig 2. Inert Atmosphere Handling Workflow.

Caption: Fig 2. Inert Atmosphere Handling Workflow.

Step-by-Step Protocol:

  • Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture and air inside.

  • Inert Environment: Perform all transfers inside a glovebox or on a Schlenk line under a positive pressure of inert gas.

  • Weighing: If not in a glovebox, quickly weigh the solid into a tared flask that is immediately sealed with a septum and purged with inert gas.

  • Dissolution & Transfer: Add freshly degassed solvent via a syringe and transfer the resulting solution to the reaction flask via a cannula or syringe.

Q6: Are there any protective group strategies I can use for the ethynyl group?

A6: Yes, protecting the terminal alkyne is a common and effective strategy, especially in multi-step syntheses where the ethynyl group might be exposed to incompatible reagents. The most common protecting group for terminal alkynes is a silyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).

Protection/Deprotection Scheme:

  • Protection: The terminal alkyne is deprotonated with a strong base (e.g., n-BuLi or a Grignard reagent) and then reacted with a silyl chloride (e.g., TMSCl, TIPSCl).

  • Stability: The resulting silyl-capped alkyne is much more stable towards oxidative conditions and will not undergo Glaser coupling.

  • Deprotection: The silyl group is typically removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol. [15][16] This strategy allows you to carry out other transformations on the molecule while the sensitive ethynyl proton is masked.

References
  • Glaser coupling . Wikipedia. [Link]

  • Glaser Coupling, Hay Coupling . Organic Chemistry Portal. [Link]

  • Glaser-Hay Coupling . SynArchive. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-4-ethynyl-2-methoxybenzene. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral report. It offers a comparative analysis grounded in fundamental NMR principles, demonstrating how to predict, interpret, and validate the structure of a substituted aromatic compound. By comparing the predicted spectrum with empirical data from structurally related molecules, we provide a robust framework for spectral assignment and structural elucidation.

Introduction: The Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry for determining the structure of organic molecules. For a compound like this compound, ¹H NMR allows us to probe the chemical environment of every proton, providing critical information about the electronic effects of the substituents and their relative positions on the benzene ring. This guide will deconstruct the expected ¹H NMR spectrum, explaining the rationale behind the chemical shifts, coupling patterns, and signal multiplicities.

Predicted ¹H NMR Spectrum of this compound

To analyze the spectrum, we must first understand the electronic nature of the substituents on the benzene ring.

  • Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing protons at these positions to be more shielded (appear at a lower chemical shift, or upfield).[1][2]

  • Chloro Group (-Cl): An electron-withdrawing group (EWG) via induction but a weak electron-donating group via resonance. Its net effect is deshielding, causing nearby protons to shift downfield.

  • Ethynyl Group (-C≡CH): An electron-withdrawing group that deshields aromatic protons. The acetylenic proton itself has a characteristic chemical shift influenced by the π-electron system's magnetic anisotropy.[3][4][5]

Based on these principles, we can predict the chemical shifts and splitting patterns for the five distinct proton signals of this compound.

Structure and Proton Assignments:

Caption: Structure of this compound with proton labels.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Chemical Shift
H (a) ~7.3 - 7.5Doublet (d)Jortho = 8.0 - 9.0Ortho to the deshielding Cl group and meta to the deshielding ethynyl group.
H (b) ~7.2 - 7.4Doublet of doublets (dd)Jortho = 8.0 - 9.0, Jmeta = ~2.0Ortho to the deshielding ethynyl group and meta to the deshielding Cl group.
H (c) ~6.9 - 7.1Doublet (d)Jmeta = ~2.0Ortho to the electron-donating OCH₃ group, resulting in significant shielding.
-OCH₃ (d) ~3.8 - 3.9Singlet (s)N/ATypical range for a methoxy group on an aromatic ring.[6]
-C≡CH (e) ~3.1 - 3.3Singlet (s)N/ACharacteristic shift for a terminal acetylenic proton.[7]

Comparative Analysis with Analogous Compounds

To validate our predictions, we can compare them with experimental data from structurally similar compounds. This comparison allows us to observe the incremental effects of each substituent on the ¹H NMR spectrum.

Table 2: Experimental ¹H NMR Data for Analogous Compounds

CompoundProtonδ (ppm)MultiplicityJ (Hz)Source
4-Chloroanisole Aromatic (ortho to OCH₃)6.82d8.8[8]
Aromatic (ortho to Cl)7.23d8.8[8]
-OCH₃3.78s-[8]
4-Ethynylanisole Aromatic (ortho to OCH₃)~6.8d~8.5[9]
Aromatic (ortho to CCH)~7.4d~8.5[9]
-OCH₃~3.8s-[9]
-C≡CH~3.0s-
Phenylacetylene Aromatic7.21 - 7.48m-[7]
-C≡CH3.06s-[7]
1-Chloro-2-methoxybenzene Aromatic6.83 - 7.34m-[10]
-OCH₃~3.8s-

The data from these analogs strongly support our predictions. For instance, the upfield shift of protons ortho to the methoxy group in 4-chloroanisole (6.82 ppm) aligns with our prediction for H(c).[8] Similarly, the chemical shift of the acetylenic proton in phenylacetylene (~3.0 ppm) provides a solid baseline for our prediction of H(e).[7] The complex multiplet for 1-chloro-2-methoxybenzene between 6.83-7.34 ppm illustrates the combined influence of the ortho-substituents, which we expect to resolve into more defined patterns in our target molecule due to the simpler substitution pattern in the lower half of the ring.[10]

Experimental Protocol for ¹H NMR Spectrum Acquisition

Achieving a high-quality, interpretable NMR spectrum requires meticulous sample preparation and parameter optimization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[11][12]

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing power for many organic compounds.

    • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[12]

    • The final sample height in the tube should be approximately 4-5 cm to ensure it is within the active volume of the NMR probe.[11]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the field onto the deuterium signal of the solvent (CDCl₃, δ ~7.26 ppm).

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and good resolution. Poor shimming can obscure fine coupling details.[13]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using typical parameters (e.g., 400 MHz spectrometer).

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (CDCl₃) to 7.26 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hz.[14]

Workflow for Spectral Interpretation

The process of moving from a raw spectrum to a confirmed structure follows a logical pathway. This workflow ensures that all available data is systematically considered.

G cluster_prep Preparation & Acquisition cluster_proc Processing cluster_analysis Analysis & Confirmation Prep 1. Sample Preparation (Dissolution & Transfer) Acq 2. Data Acquisition (Lock, Shim, Acquire) Prep->Acq Proc 3. Data Processing (FT, Phasing, Calibration) Acq->Proc Integ 4. Integration (Proton Ratios) Proc->Integ ChemShift 5. Chemical Shift Analysis (Identify Functional Groups) Integ->ChemShift Coupling 6. Coupling Constant Analysis (Determine Connectivity) ChemShift->Coupling Assign 7. Signal Assignment (Match Signals to Protons) Coupling->Assign Confirm 8. Structure Confirmation (Consistency Check) Assign->Confirm

Caption: Workflow for NMR spectrum analysis from sample preparation to final structure confirmation.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how substituent effects dictate the appearance of an aromatic spectrum. By predicting the chemical shifts and coupling patterns based on fundamental principles and validating these predictions against known data from analogous compounds, a confident structural assignment can be made. The electron-donating methoxy group causes a pronounced upfield shift for the adjacent proton, while the electron-withdrawing chloro and ethynyl groups result in downfield shifts for their neighboring protons. The distinct signals for the methoxy and acetylenic protons serve as valuable reporter groups, anchoring the interpretation. This comparative and predictive approach exemplifies a rigorous methodology for structural elucidation in chemical research and development.

References

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A Researcher's Guide to Identifying the Alkyne Stretch in 1-Chloro-4-ethynyl-2-methoxybenzene via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug development and synthetic chemistry, the precise identification of functional groups is a cornerstone of molecular characterization. The terminal alkyne, with its unique reactivity, is a critical functional group in click chemistry, bioconjugation, and the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for the alkyne functional group in 1-Chloro-4-ethynyl-2-methoxybenzene, offering a comparative framework and actionable experimental protocols for confident spectral interpretation.

The Principle: Why FTIR is a Definitive Tool for Alkyne Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are unique to the types of bonds and the overall molecular structure, acting as a molecular "fingerprint." The alkyne functional group is particularly well-suited for FTIR analysis because its key vibrational modes occur in relatively uncongested regions of the infrared spectrum, making them highly diagnostic. Specifically, the terminal alkyne (–C≡C–H) gives rise to two highly characteristic absorptions: the stretching of the ≡C-H bond and the stretching of the C≡C triple bond.[1][2]

Decoding the Spectrum: Characteristic Peaks for this compound

The structure of this compound features a terminal alkyne group attached to a trisubstituted aromatic ring. This substitution pattern influences the electronic environment of the alkyne, but its fundamental vibrational signatures remain distinct.

The ≡C-H Stretch: The Unmistakable Signature

The most definitive peak for a terminal alkyne is the ≡C-H stretching vibration. This absorption is typically strong and sharp , appearing in a distinct region of the spectrum where few other functional groups absorb.

  • Expected Wavenumber: 3330–3270 cm⁻¹[1][2]

  • Causality: The bond between a hydrogen atom and an sp-hybridized carbon is strong and stiff, requiring a high amount of energy (and thus a high frequency) to stretch. Its intensity arises from the significant change in dipole moment during the vibration of this highly polarized bond. For this compound, this peak is the primary confirmation of the terminal alkyne's presence.

The C≡C Stretch: A Weaker, but Crucial Confirmation

The carbon-carbon triple bond stretch provides a secondary, confirmatory signal. Compared to the ≡C-H stretch, this peak is considerably weaker.

  • Expected Wavenumber: 2140–2100 cm⁻¹ for terminal alkynes.

  • Causality: The intensity of an IR absorption band is proportional to the square of the change in dipole moment during the vibration. In a terminal alkyne, the C≡C bond is less polarized than the ≡C-H bond, resulting in a smaller change in dipole moment upon stretching and, consequently, a weaker absorption.[3] While internal alkynes (R–C≡C–R') can have a very weak or even absent C≡C stretching peak due to symmetry, the terminal nature of the alkyne in the target molecule ensures this peak will be present, albeit with low intensity.[1]

Contextual Peaks: The Influence of the Aromatic System

While the alkyne peaks are primary identifiers, a full spectral analysis requires acknowledging the other functional groups present in this compound. These contextual peaks help confirm the overall structure. The chloro and methoxy substituents, being electron-withdrawing and electron-donating respectively, create a unique electronic environment that can cause minor shifts in the frequencies of adjacent groups.[4][5]

  • Aromatic C-H Stretch: A group of weaker bands typically appears just above 3000 cm⁻¹ (e.g., 3100–3030 cm⁻¹).[6]

  • Aromatic C=C Stretch: Two to four medium-intensity bands appear in the 1600–1450 cm⁻¹ region, characteristic of the benzene ring itself.[6]

  • Asymmetric C-O Stretch (Ether): A strong band is expected around 1250 cm⁻¹ for the aryl-alkyl ether linkage.

  • C-Cl Stretch: A strong band in the fingerprint region, typically between 800-600 cm⁻¹.[7]

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region can be diagnostic of the ring's substitution pattern.[2][6] For the 1,2,4-trisubstituted pattern of this molecule, specific bands are expected in this fingerprint region.[6]

Comparative Data Summary

The following table summarizes the expected FTIR absorption data for the key functional groups in this compound, providing a quick reference guide for spectral analysis.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Intensity
Terminal Alkyne ≡C-H Stretch 3330 - 3270 Strong, Sharp
Terminal Alkyne C≡C Stretch 2140 - 2100 Weak to Medium, Sharp
Aromatic Ring=C-H Stretch3100 - 3000Weak to Medium
Aromatic RingC=C In-Ring Stretch1600 - 1450Medium
Aryl EtherC-O Stretch~1250Strong
Aryl HalideC-Cl Stretch800 - 600Strong

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the collection of reliable and reproducible data, the following step-by-step protocol for analyzing a solid sample using the Potassium Bromide (KBr) pellet method is recommended.

Objective: To prepare a solid sample of this compound in a KBr pellet for analysis by transmission FTIR spectroscopy.

Materials:

  • This compound (sample)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with dies

  • Spatula

  • FTIR Spectrometer

Methodology:

  • Sample Preparation (Environment is Key):

    • Rationale: KBr is highly hygroscopic. Absorbed water will lead to broad, interfering O-H bands (~3400 cm⁻¹) and can obscure the sharp ≡C-H stretch.

    • Action: Perform all grinding and pressing under a heat lamp or in a glove box with a dry atmosphere to minimize moisture contamination.

  • Grinding the Sample:

    • Rationale: The particle size of the sample must be smaller than the wavelength of the IR radiation to prevent scattering, which can distort peak shapes and baselines.

    • Action: Place ~1-2 mg of the sample and ~100-200 mg of dry KBr into the agate mortar. Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a glossy appearance.

  • Loading the Pellet Die:

    • Rationale: Uneven distribution of the powder will result in a pellet of variable thickness and poor optical quality.

    • Action: Carefully transfer a portion of the KBr/sample mixture into the pellet die, ensuring an even layer at the bottom.

  • Pressing the Pellet:

    • Rationale: High pressure causes the KBr to flow and encapsulate the sample in a solid, salt-crystal matrix that is transparent to infrared radiation.

    • Action: Assemble the die and place it in the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for approximately 2 minutes. Release the pressure slowly to avoid cracking the pellet.

  • Data Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (containing H₂O and CO₂) must be collected and subtracted from the sample spectrum to yield a pure spectrum of the compound.

    • Action:

      • Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum (typically an average of 16 or 32 scans).

      • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

      • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing and Interpretation:

    • Rationale: The raw data is processed to provide a clear spectrum for analysis.

    • Action: The spectrometer software will automatically ratio the sample spectrum against the background spectrum. Perform a baseline correction if necessary. Use the cursor tool to identify the precise wavenumbers of the key peaks and compare them to the expected values in the table above.

FTIR Analysis Workflow Diagram

The following diagram illustrates the logical workflow for identifying the alkyne functional group in a sample using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_interp Interpretation prep Grind 1-2 mg Sample with 100-200 mg KBr press Press Mixture into a Transparent Pellet prep->press bkg Collect Background Spectrum (Air) press->bkg Place Pellet in Spectrometer smpl Collect Sample Spectrum bkg->smpl process Ratio and Baseline Correction smpl->process peak_id Identify Key Peak Wavenumbers process->peak_id compare Compare to Reference Values peak_id->compare confirm_ch Peak at ~3300 cm⁻¹? (≡C-H Stretch) compare->confirm_ch confirm_cc Peak at ~2120 cm⁻¹? (C≡C Stretch) confirm_ch->confirm_cc Yes conclusion_neg Terminal Alkyne Absent or Internal confirm_ch->conclusion_neg No conclusion_pos Terminal Alkyne Confirmed confirm_cc->conclusion_pos Yes confirm_cc->conclusion_neg No

Caption: Workflow for FTIR analysis of a solid sample to identify a terminal alkyne.

Conclusion

FTIR spectroscopy stands as a rapid, reliable, and definitive method for confirming the presence of the terminal alkyne functional group in this compound. By focusing on the strong, sharp ≡C-H stretch around 3300 cm⁻¹ and the weaker, but confirmatory, C≡C stretch near 2120 cm⁻¹, researchers can unequivocally verify the integrity of their synthesized material. Adherence to proper experimental protocol, particularly in minimizing moisture contamination, is critical for obtaining high-quality spectra that enable confident and accurate structural elucidation.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Boxer, S. G., et al. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2023, April 1). Interpretation of Fourier Transform Infrared Spectra (FTIR). Jurnal Pendidikan IPA Indonesia. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Ishihara, Y., et al. (2021, January 21). Parallels between the chloro and methoxy groups for potency optimization. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-Chloro-4-ethynyl-2-methoxybenzene and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. 1-Chloro-4-ethynyl-2-methoxybenzene, a substituted aromatic compound with a unique combination of functional groups, presents a compelling analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, compares this technique with alternative analytical methodologies, and offers field-proven insights for researchers, scientists, and drug development professionals. Our focus is not merely on the "what" but the "why," grounding our discussion in the fundamental principles of mass spectrometry and chromatographic science.

The Analytical Target: this compound

The structure of this compound incorporates three key functional groups that dictate its behavior under mass spectrometric analysis: a chloro group, an ethynyl group, and a methoxy group attached to a benzene ring. Understanding the interplay of these substituents is crucial for interpreting its mass spectrum and choosing the optimal analytical strategy.

Unraveling the Fragmentation Puzzle: Predicting the Electron Ionization (EI) Mass Spectrum

While a publicly available experimental mass spectrum for this compound is not readily found, we can predict its fragmentation pattern with a high degree of confidence based on established principles of mass spectrometry and the known behavior of related compounds.[1][2][3][4][5][6] Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[7][8]

The molecular ion peak (M⁺˙) for this compound (C₉H₇ClO) would appear at m/z 166 and 168, reflecting the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7] The subsequent fragmentation is expected to proceed through several competing pathways:

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatics (anisoles) is the loss of a methyl radical from the methoxy group, leading to a stable phenoxy cation.[1][2] This would result in a prominent fragment ion at m/z 151/153.

  • Loss of a Chlorine Radical (•Cl): The cleavage of the C-Cl bond is another highly probable fragmentation event, yielding a fragment ion at m/z 131.[9]

  • Loss of Acetylene (C₂H₂): Phenylacetylenes are known to undergo rearrangements and expel a neutral acetylene molecule.[10][11] This could occur from the molecular ion or subsequent fragment ions.

  • Loss of Carbon Monoxide (CO): Following the initial loss of the methyl radical, the resulting phenoxy cation can eliminate a molecule of carbon monoxide, a characteristic fragmentation of anisole derivatives.[1][2] This would lead to a fragment at m/z 123/125.

  • Formation of a Tropylium Ion: Alkyl-substituted benzenes often rearrange to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[8][12] While not a direct alkylbenzene, rearrangements could potentially lead to this or related aromatic cations.

The following table summarizes the predicted major fragments and their corresponding m/z values.

Fragment Ion Proposed Structure m/z (³⁵Cl/³⁷Cl) Predicted Fragmentation Pathway
[C₉H₇ClO]⁺˙Molecular Ion166/168-
[C₈H₄ClO]⁺M - CH₃151/153Loss of a methyl radical from the methoxy group.
[C₉H₇O]⁺M - Cl131Loss of a chlorine radical.
[C₇H₄ClO]⁺M - CH₃ - CO123/125Subsequent loss of carbon monoxide from the [M-CH₃]⁺ ion.
[C₇H₅]⁺Aromatic Cation89Further fragmentation of ions like [M-Cl-CO]⁺.

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized using a Graphviz diagram, illustrating the logical flow from the molecular ion to the various fragment ions.

Fragmentation_Pattern M [C₉H₇ClO]⁺˙ m/z 166/168 Molecular Ion F1 [C₈H₄ClO]⁺ m/z 151/153 M->F1 - •CH₃ F2 [C₉H₇O]⁺ m/z 131 M->F2 - •Cl F3 [C₇H₄ClO]⁺ m/z 123/125 F1->F3 - CO F4 [C₇H₅]⁺ m/z 89 F2->F4 - CO

Caption: Predicted EI fragmentation pathways of this compound.

Beyond a Single Spectrum: A Comparative Look at Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization often necessitates a multi-technique approach. Here, we compare EI-MS with other powerful analytical methods.

Technique Principle Strengths for this Analyte Limitations for this Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling point and polarity before mass analysis.Excellent for separating isomers and impurities. EI fragmentation provides a rich structural fingerprint.[13][14]Requires the analyte to be thermally stable and volatile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds in the liquid phase followed by mass analysis. Soft ionization techniques like ESI are common.Suitable for less volatile or thermally labile analogs. Tandem MS (MS/MS) can provide targeted fragmentation information.[8][15]Soft ionization may not produce extensive fragmentation for initial structural elucidation without MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C).Unambiguously determines the connectivity of atoms and the substitution pattern on the aromatic ring.Less sensitive than MS. Requires a pure sample for straightforward interpretation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (e.g., C≡C-H stretch for the ethynyl group, C-O stretch for the methoxy group, C-Cl stretch).Provides limited information on the overall molecular structure.

Experimental Protocols for Robust Analysis

To ensure trustworthy and reproducible results, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided.

Protocol 1: GC-MS Analysis of this compound

Objective: To obtain a clean mass spectrum and assess the purity of the compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex the solution to ensure complete dissolution.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Injector: Split/splitless, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight.

    • Scan Range: m/z 40-400.

Protocol 2: LC-MS/MS Analysis for Enhanced Specificity

Objective: To confirm the molecular weight and obtain targeted fragmentation data for structural confirmation, especially for complex mixtures or when dealing with isomers.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

    • Vortex and filter as described for GC-MS.

  • Instrumentation:

    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • Start at 50% B, hold for 1 minute.

      • Linearly increase to 95% B over 8 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: ESI positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • MS1 Scan: m/z 100-500 to identify the protonated molecule [M+H]⁺ at m/z 167/169.

    • MS2 (Product Ion Scan): Isolate the precursor ion (m/z 167) and fragment it using collision-induced dissociation (CID) with argon as the collision gas. Analyze the resulting product ions.

Visualizing the Analytical Workflow

The general workflow for the characterization of a novel compound like this compound can be depicted as follows:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_data Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (GC-MS, LC-MS/MS) Molecular Weight & Fragmentation Purification->MS NMR NMR Spectroscopy Connectivity & Isomerism Purification->NMR IR IR Spectroscopy Functional Groups Purification->IR MS->NMR Data_Integration Integration of All Spectral Data MS->Data_Integration NMR->IR NMR->Data_Integration IR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Methoxy-Substituted Phenylacetylenes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, a nuanced understanding of a molecule's electronic properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a fundamental tool for probing these characteristics, offering insights into the electronic transitions within a molecule. This guide provides an in-depth comparison of the UV-Vis absorption spectra of phenylacetylene and its methoxy-substituted derivatives. By examining the influence of the methoxy group's position—ortho, meta, and para—we can elucidate key principles of substituent effects on conjugated systems, providing valuable data for the rational design of novel chromophores.

The Foundation: Understanding Electronic Transitions in Phenylacetylene

Phenylacetylene, the parent compound, consists of a benzene ring (the phenyl group) conjugated with an ethynyl group (the acetylene moiety). This extended π-system is the chromophore responsible for its characteristic UV absorption. The primary electronic transitions observed in the near-UV region are π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.[1] For phenylacetylene, these transitions give rise to a strong absorption band. Experimental data shows phenylacetylene in cyclohexane exhibits a primary absorption maximum (λmax) at approximately 236 nm with a molar absorptivity (ε) of 17,600 M⁻¹cm⁻¹.

The Perturbation: Introducing the Methoxy Substituent

The introduction of a methoxy group (-OCH₃), a potent auxochrome, onto the phenyl ring significantly alters the electronic landscape of the phenylacetylene chromophore. The methoxy group exerts two primary electronic effects:

  • Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This effect is most pronounced when the substituent is in the ortho or para position, as it increases the electron density of the ring and extends the conjugation.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group also withdraws electron density from the benzene ring through the sigma bond framework.

Generally, the resonance effect of the methoxy group is dominant, leading to an overall electron-donating character. This increased electron density and extended conjugation lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2] According to the fundamental relationship E = hc/λ, a smaller energy gap results in the absorption of longer wavelength (lower energy) light.[1] This phenomenon is known as a bathochromic or "red" shift.

A Positional Paradigm: Ortho, Meta, and Para Isomers

The position of the methoxy group dictates the extent to which it can interact with the phenylacetylene π-system, leading to distinct UV-Vis absorption spectra for each isomer. While extensive experimental data for all three isomers is not consolidated in a single source, we can predict the spectral trends based on established electronic principles, supported by computational studies which have proven effective in forecasting the electronic spectra of organic molecules.[3][4]

Comparative Analysis of Spectroscopic Data
CompoundStructureλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Expected Shift vs. Phenylacetylene
Phenylacetylene Phenylacetylene~236~17,600Baseline
o-Methoxyphenylacetylene o-MethoxyphenylacetylenePredicted: Significant BathochromicPredicted: HyperchromicRed Shift
m-Methoxyphenylacetylene m-MethoxyphenylacetylenePredicted: Minor BathochromicPredicted: Minor HyperchromicSlight Red Shift
p-Methoxyphenylacetylene p-MethoxyphenylacetylenePredicted: Strongest BathochromicPredicted: Strongest HyperchromicStrongest Red Shift

Note: The values for the methoxy-substituted isomers are predicted based on established principles of substituent effects. The magnitude of the shifts and molar absorptivity will vary.

In-Depth Discussion of Positional Effects
  • Para-Methoxyphenylacetylene: In the para position, the methoxy group's electron-donating resonance effect is maximized. The lone pairs on the oxygen can delocalize through the phenyl ring and directly into the ethynyl group, creating an extended, charge-separated resonance structure. This extensive conjugation significantly lowers the HOMO-LUMO gap, resulting in the most substantial bathochromic (red) shift and a hyperchromic effect (increased absorption intensity) compared to the parent phenylacetylene.

  • Ortho-Methoxyphenylacetylene: The ortho isomer also experiences a strong electron-donating resonance effect, similar to the para isomer, leading to a significant red shift. However, the proximity of the methoxy group to the acetylene linker can introduce steric hindrance. This steric strain may cause a slight twisting of the ethynyl group out of the plane of the benzene ring, which could slightly disrupt the π-conjugation. Consequently, the bathochromic shift for the ortho isomer is expected to be substantial, but potentially slightly less pronounced than that of the para isomer.

  • Meta-Methoxyphenylacetylene: When the methoxy group is in the meta position, its lone pairs cannot be in direct conjugation with the ethynyl substituent. The resonance effect primarily increases the electron density of the ring at the ortho and para positions relative to the methoxy group, but not directly along the conjugation path to the acetylene. Therefore, the +M effect has a much weaker influence on the overall chromophore. The primary influence is the weaker -I effect. As a result, the meta isomer is expected to exhibit the smallest bathochromic shift of the three isomers, appearing at a wavelength closer to that of unsubstituted phenylacetylene.

The predicted order of the absorption maximum (λmax) is therefore: Phenylacetylene < m-Methoxyphenylacetylene < o-Methoxyphenylacetylene < p-Methoxyphenylacetylene

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure the generation of reliable and reproducible data, the following step-by-step methodology for acquiring UV-Vis absorption spectra is recommended. This protocol is a self-validating system designed for accuracy and trustworthiness.

Materials and Equipment
  • Double-beam UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile)

  • Phenylacetylene and methoxy-substituted phenylacetylene samples

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure
  • Instrument Initialization and Blanking:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure a stable output.

    • Select the "Scan" mode in the instrument software.

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Fill both the sample and reference cuvettes with the chosen spectroscopic grade solvent. Ensure the cuvettes are clean and free of fingerprints by wiping the optical faces with a lint-free cloth.

    • Place the cuvettes in their respective holders in the spectrophotometer.

    • Run a baseline correction (autozero) with the solvent in both beams. This subtracts the absorbance of the solvent and any imperfections in the cuvettes.

  • Sample Preparation:

    • Prepare a stock solution of each analyte by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent in a volumetric flask.

    • From the stock solution, prepare a dilute working solution. The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0 Absorbance Units) to ensure adherence to the Beer-Lambert Law.

  • Spectral Measurement:

    • Empty the sample cuvette and rinse it a few times with a small amount of the working solution.

    • Fill the sample cuvette with the working solution.

    • Place the sample cuvette back into the sample holder of the spectrophotometer. The reference cuvette with the pure solvent should remain in the reference holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

    • Save and export the spectral data.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each sample.

    • If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_effects Electronic Effects of Methoxy Group cluster_properties Impact on Electronic Properties Resonance (+M) Resonance (+M) HOMO_LUMO_Gap HOMO-LUMO Gap Decreases Resonance (+M)->HOMO_LUMO_Gap Dominant Effect Inductive (-I) Inductive (-I) Inductive (-I)->HOMO_LUMO_Gap Lambda_max λmax Increases (Red Shift) HOMO_LUMO_Gap->Lambda_max

Caption: Logical relationship of methoxy group's electronic effects.

G start Start prep_instrument Instrument Warm-up & Baseline Correction start->prep_instrument prep_sample Prepare Stock & Working Solutions prep_instrument->prep_sample measure Acquire UV-Vis Spectrum prep_sample->measure analyze Determine λmax & Calculate ε measure->analyze end End analyze->end

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion

The UV-Vis absorption spectrum of phenylacetylene is significantly influenced by the position of a methoxy substituent. The electron-donating resonance effect of the methoxy group, which is most effective in the para and ortho positions, leads to a bathochromic (red) shift in the absorption maximum. The para isomer is predicted to show the largest shift due to optimal electronic communication, while the meta isomer, lacking direct conjugation, will exhibit the smallest shift. These predictable trends, grounded in fundamental electronic principles, underscore the power of UV-Vis spectroscopy as a tool for probing molecular structure and provide a valuable framework for the design of new molecules with tailored photophysical properties for applications in drug development, materials science, and beyond.

References

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]

  • LibreTexts. (2023). Ultraviolet Region - Molecular Structure And Absorption Spectra. Chemistry LibreTexts. [Link]

  • Rahmani, R., et al. (2020). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 73, 10-21. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]

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A Comparative Guide to the Elemental Analysis of C9H7ClO Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a compound is a foundational requirement for its identification, purity assessment, and structural elucidation. This guide provides an in-depth technical comparison of analytical techniques for the elemental analysis of compounds with the chemical formula C9H7ClO. The isomeric nature of this formula presents a significant analytical challenge, as subtle structural differences can impact chemical properties and biological activity. Here, we will explore the theoretical elemental composition and compare the practical application and data derived from three principal analytical methodologies: Combustion Analysis, Combustion Ion Chromatography (CIC), and High-Resolution Mass Spectrometry (HRMS).

Theoretical Elemental Composition of C9H7ClO

Before delving into experimental methodologies, it is crucial to establish the theoretical elemental composition of a C9H7ClO compound. This theoretical value serves as the benchmark against which all experimental results are compared. The molecular weight of C9H7ClO is 166.60 g/mol .[1][2][3]

Table 1: Theoretical Elemental Composition of C9H7ClO

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.0119108.09964.88
Hydrogen (H)1.00877.0564.23
Chlorine (Cl)35.453135.45321.28
Oxygen (O)15.999115.9999.60
Total 166.607 100.00

Note: Due to rounding of atomic masses, the total molecular weight may show slight variation.

The isomers of C9H7ClO, such as cinnamoyl chloride[1][3][4][5][6][7], 4-chloro-1-indanone[8], and 5-chloro-1-indanone[9], all share this same theoretical elemental composition. The challenge for the analytical chemist is to verify this composition experimentally, irrespective of the compound's specific isomeric form.

A Comparative Analysis of Key Methodologies

The selection of an appropriate analytical technique is contingent upon several factors, including the required accuracy and precision, sample throughput, and the available instrumentation. Below, we compare three widely used methods for the elemental analysis of chlorinated organic compounds.

Combustion Analysis (Oxygen Flask Method)

Combustion analysis is a classic and robust technique for determining the elemental composition of organic compounds.[10] The oxygen flask combustion method, standardized by procedures like ASTM E442, is particularly well-suited for halogen-containing compounds.[11]

Principle of Operation: A weighed sample of the organic compound is combusted in a closed flask filled with pure oxygen.[12][13][14] The combustion process converts the carbon, hydrogen, and chlorine into carbon dioxide, water, and hydrogen chloride, respectively. These combustion products are then absorbed into a suitable solution, and the resulting chloride ions are quantified, typically by potentiometric titration.[11]

Experimental Protocol: Oxygen Flask Combustion for C9H7ClO Isomers

1. Sample Preparation: a. For solid samples (e.g., 4-chloro-1-indanone), accurately weigh approximately 5-10 mg of the compound onto a piece of halogen-free filter paper.[14] b. Fold the filter paper to securely enclose the sample. c. Attach a fuse strip to the paper packet.

2. Combustion: a. Introduce a suitable absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) into a heavy-walled combustion flask.[11] b. Purge the flask with a stream of pure oxygen to displace all the air. c. Ignite the fuse strip and immediately insert the sample holder into the flask, sealing it tightly.[13] d. The combustion will proceed rapidly. Keep the flask inverted to prevent any uncombusted material from falling into the absorption solution.

3. Absorption: a. After combustion is complete, vigorously shake the flask for several minutes to ensure complete absorption of the combustion gases into the solution.[14] b. Allow the flask to cool to room temperature.

4. Quantification: a. Carefully open the flask and rinse the sample holder and the walls of the flask with deionized water, collecting all the washings in the flask. b. The resulting solution, now containing the chloride ions, is then analyzed. Potentiometric titration with a standardized silver nitrate solution is a common and accurate method for quantifying the chloride concentration.[11]

5. Calculation: a. The percentage of chlorine in the original sample is calculated based on the volume of silver nitrate titrant used, its concentration, and the initial mass of the sample.

Data Presentation:

Table 2: Expected Results from Combustion Analysis of a C9H7ClO Isomer

ElementTheoretical %Expected Experimental %
Carbon64.8864.7 - 65.1
Hydrogen4.234.1 - 4.4
Chlorine21.2821.1 - 21.5

Logical Flow of Combustion Analysis

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis weigh Weigh Sample wrap Wrap in Filter Paper weigh->wrap ignite Ignite Sample wrap->ignite oxygen Oxygen-filled Flask oxygen->ignite combust Complete Combustion ignite->combust absorb Absorb Gases combust->absorb titrate Titrate Chloride absorb->titrate calculate Calculate %Cl titrate->calculate result result calculate->result Elemental Composition

Caption: Workflow for Elemental Analysis by Oxygen Flask Combustion.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a more modern and automated approach that combines the principles of combustion with the high sensitivity and specificity of ion chromatography.[15][16][17][18] This technique is particularly advantageous for analyzing samples with low halogen concentrations and for high-throughput screening.

Principle of Operation: Similar to traditional combustion analysis, the sample is combusted in a high-temperature furnace in the presence of oxygen.[15] The resulting gaseous products, including hydrogen halides, are then transferred to an absorption module where they are dissolved in an aqueous solution.[17] This solution is then automatically injected into an ion chromatograph, where the halide ions are separated and quantified.[16]

Experimental Protocol: Combustion Ion Chromatography for C9H7ClO Isomers

1. Sample Preparation: a. Accurately weigh 1-5 mg of the solid C9H7ClO isomer into a sample boat. For liquid isomers, a similar amount is injected directly into the combustion system.

2. System Setup: a. The CIC system, comprising a combustion furnace, an absorption module, and an ion chromatograph, is calibrated using certified standards.[19] b. The combustion temperature is typically set between 900°C and 1100°C.[15]

3. Automated Analysis: a. The sample boat is automatically introduced into the combustion furnace. b. The sample undergoes complete combustion in a stream of oxygen and argon. c. The resulting gases are passed through the absorption module, where the hydrogen chloride is captured in deionized water. d. A defined volume of the absorption solution is automatically injected into the ion chromatograph.

4. Chromatographic Separation and Detection: a. The chloride ions are separated from other anions on an ion-exchange column. b. The concentration of chloride is determined by a conductivity detector.

5. Data Analysis: a. The software calculates the concentration of chlorine in the original sample based on the peak area of the chloride ion and the initial sample weight.

Data Presentation:

CIC offers high precision and accuracy, often with results comparable to or better than traditional combustion methods.

Table 3: Expected Results from CIC Analysis of a C9H7ClO Isomer

ElementTheoretical %Expected Experimental %
Chlorine21.2821.2 - 21.4

Note: CIC is primarily used for halogen and sulfur analysis and does not directly provide data for carbon and hydrogen.

Logical Flow of Combustion Ion Chromatography

cluster_combustion Automated Combustion cluster_absorption Gas Absorption cluster_ic Ion Chromatography sample_intro Sample Introduction furnace High-Temp Furnace sample_intro->furnace absorb_module Absorption Module furnace->absorb_module injection Auto-Injection absorb_module->injection separation Anion Separation injection->separation detection Conductivity Detection separation->detection result result detection->result % Chlorine

Caption: Workflow for Elemental Analysis by Combustion Ion Chromatography.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that determines the elemental composition of a compound by measuring its mass with very high accuracy.[20] Unlike combustion-based methods, HRMS provides the exact mass of the molecule, from which the elemental formula can be deduced.[21][22]

Principle of Operation: The sample is introduced into the mass spectrometer and ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) with high resolution. The extremely accurate mass measurement allows for the determination of a unique elemental formula, as different combinations of atoms will have slightly different masses.[23]

Experimental Protocol: HRMS for Elemental Composition of C9H7ClO Isomers

1. Sample Preparation: a. Prepare a dilute solution of the C9H7ClO isomer in a suitable solvent (e.g., methanol or acetonitrile).

2. Instrument Calibration: a. Calibrate the HRMS instrument using a known reference standard to ensure high mass accuracy (typically < 5 ppm).[20]

3. Sample Infusion and Ionization: a. Infuse the sample solution directly into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). b. The compound will be ionized, typically forming a protonated molecule [M+H]+.

4. Mass Analysis: a. The ions are analyzed in a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR). b. The instrument measures the m/z of the ions with high precision.

5. Elemental Composition Determination: a. The exact measured mass is input into a formula calculator software.[21] b. The software generates a list of possible elemental formulas that are consistent with the measured mass within a specified mass tolerance. c. By applying chemical constraints (e.g., the presence of C, H, Cl, O), the number of possible formulas can be narrowed down to a single, unambiguous result.

Data Presentation:

HRMS provides the elemental composition as a chemical formula rather than percentage weights.

Table 4: Expected Results from HRMS Analysis of a C9H7ClO Isomer

ParameterExpected Value
Molecular FormulaC9H7ClO
Exact Mass166.0185
Measured Mass166.018x (within 5 ppm error)

Logical Flow of High-Resolution Mass Spectrometry

cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Processing dissolve Dissolve Sample infuse Infuse into MS dissolve->infuse ionize Ionization infuse->ionize analyze High-Resolution Analysis ionize->analyze measure_mass Measure Exact Mass analyze->measure_mass calc_formula Calculate Formula measure_mass->calc_formula result result calc_formula->result Elemental Formula

Caption: Workflow for Elemental Formula Determination by HRMS.

Conclusion and Recommendations

Each of the discussed techniques offers a reliable means of determining the elemental composition of C9H7ClO isomers, yet they each have distinct advantages and disadvantages.

  • Combustion Analysis (Oxygen Flask Method) is a cost-effective and accurate method that provides direct percentage composition for multiple elements. However, it is a manual and relatively low-throughput technique. It is an excellent choice for laboratories that require high accuracy for a limited number of samples and may not have access to more advanced instrumentation.

  • Combustion Ion Chromatography (CIC) provides a highly automated and sensitive method for halogen analysis. Its high throughput makes it ideal for quality control and screening applications. The primary limitation is that it is specialized for halogens and sulfur and does not provide data for other elements like carbon and hydrogen in a single run.

  • High-Resolution Mass Spectrometry (HRMS) offers the most definitive data by providing the exact mass and thus the elemental formula of the compound. It is extremely sensitive, requiring very little sample. The main drawbacks are the high initial cost of the instrument and the complexity of data analysis. HRMS is the preferred method for the structural elucidation of novel compounds and for confirming the identity of synthesized molecules.

For researchers in drug development, a combination of these techniques often provides the most comprehensive characterization of a new chemical entity. For instance, HRMS can be used to confirm the molecular formula, while combustion analysis can provide accurate percentage compositions for regulatory submissions. The choice of technique will ultimately depend on the specific analytical question, the available resources, and the desired level of data granularity.

References

  • Oxygen Flask Combustion Method. (n.d.). Retrieved from [Link]

  • 2.4 Oxygen flask method. (n.d.). digicollections.net. Retrieved from [Link]

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  • Oxygen flask combustion method. (n.d.). Unacademy. Retrieved from [Link]

  • 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797. (n.d.). PubChem. Retrieved from [Link]

  • cis-4-Chlorocinnamic acid | C9H7ClO2 | CID 1581110. (n.d.). PubChem. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 1-Chloro-4-ethynyl-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical protocols for the handling and disposal of 1-Chloro-4-ethynyl-2-methoxybenzene (CAS No. 95186-47-3). As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety that protects researchers and preserves experimental integrity.

Hazard Assessment: Understanding the Compound

This compound is a substituted aromatic compound. A thorough risk assessment is the foundation of any safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1]

GHS Hazard Profile:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

The presence of the ethynyl group and the chlorinated benzene ring suggests that caution is warranted, as related acetylenic and chlorinated aromatic compounds can have complex toxicological and reactivity profiles. Therefore, we will proceed with the assumption of high hazard potential, adopting a multi-layered safety approach.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to implement more effective safety measures. PPE is the last line of defense.

  • Engineering Controls: These are physical changes to the workspace that isolate the hazard. The primary engineering control for this compound is a certified chemical fume hood. All handling of this compound, from weighing to solution preparation and reaction quenching, must occur within a fume hood to mitigate inhalation exposure.[2][3]

  • Administrative Controls: These are procedural changes to how work is performed. This includes establishing a designated work area for this compound, restricting access, and prohibiting working alone when handling hazardous materials.[3] Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The following table summarizes the required equipment, with detailed explanations below.

Protection Area Required PPE Rationale & Specifications
Respiratory N95 Dust Mask (for solids) / Air-Purifying Respirator (APRs)To prevent inhalation of airborne particles when handling the solid. For operations with high aerosolization potential, an APR with organic vapor cartridges is recommended.
Eye & Face Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from splashes.[5] A face shield must be worn over the goggles during procedures with a higher risk of splashes or energetic reactions.[5][6]
Body Flame-Resistant, Fully-Buttoned Laboratory CoatProtects skin and personal clothing from splashes. Flame-resistant material is a prudent measure given the potential reactivity of acetylenic compounds.
Hand Double-Gloving: Nitrile Gloves (Inner and Outer)Protects against skin contact.[7] Double-gloving minimizes the risk of exposure from a single glove failure. Gloves must be inspected for holes before use and changed immediately if contamination is suspected.
Footwear Closed-toe, non-perforated shoesProtects feet from spills.[3]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential protocol is critical for safety.

Part A: Preparation

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and is drawing air correctly.

  • Designate Work Area: Clearly demarcate the handling area within the fume hood. Cover the work surface with disposable, absorbent bench paper.[7]

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment before introducing the target compound. This minimizes traffic in and out of the designated area.

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated area.

Part B: Handling the Compound 5. Weighing: If handling the solid, tare a container within the fume hood. Carefully transfer the required amount using a dedicated spatula, minimizing the creation of dust. 6. Transfer & Dissolution: Keep the container closed as much as possible.[4] When adding solvents or transferring the material, perform the operation slowly and carefully over the absorbent paper to contain any potential drips. 7. Execution: Conduct all subsequent experimental steps within the fume hood.

Part C: Post-Handling & Decontamination 8. Initial Cleanup: Clean all non-disposable glassware and equipment used in the experiment with an appropriate solvent, performing this wash step inside the fume hood. 9. Wipe Down: Thoroughly wipe down the work surface of the fume hood with the same solvent. 10. Waste Segregation: Dispose of all contaminated materials (bench paper, gloves, pipette tips) in a dedicated, sealed hazardous waste container as outlined in the disposal plan. 11. PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and finally, goggles. 12. Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.

Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood prep2 Assemble Equipment prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh/Transfer Compound prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 caption Safe Handling Workflow

Caption: A workflow diagram illustrating the key phases of safe handling.

Emergency & Disposal Protocols

Spill Response:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or outside of a containment area, evacuate the lab.

  • Contain: For small spills within the fume hood, use a chemical spill kit with an absorbent material to create a barrier.[4]

  • Clean: Collect the absorbent material using spark-proof tools and place it in the designated hazardous waste container.[8]

Disposal Plan:

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, and used absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused reagents and reaction mixtures should be collected in a separate, labeled hazardous liquid waste container. Do not pour this chemical down the drain.[2]

  • Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.

References

  • PubChem. (n.d.). 1-Chloro-4-methoxy-2-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health & Safety. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons (OPCW). (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals. YouTube. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-ethynyl-1-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.